pan-KRAS-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H34F2N4O3 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
5-ethynyl-6-fluoro-4-[2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-8-methyl-4-(1,4-oxazepan-4-yl)quinazolin-7-yl]naphthalen-2-ol |
InChI |
InChI=1S/C34H34F2N4O3/c1-3-25-29(36)9-6-22-16-24(41)17-28(30(22)25)26-7-8-27-31(21(26)2)37-33(38-32(27)39-11-5-14-42-15-13-39)43-20-34-10-4-12-40(34)19-23(35)18-34/h1,6-9,16-17,23,41H,4-5,10-15,18-20H2,2H3/t23-,34+/m1/s1 |
InChI Key |
HYCYHHMWGDUNSM-NHOCJEJCSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(N=C2N3CCCOCC3)OC[C@@]45CCCN4C[C@@H](C5)F)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N=C2N3CCCOCC3)OCC45CCCN4CC(C5)F)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F |
Origin of Product |
United States |
Foundational & Exploratory
pan-KRAS-IN-2 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of pan-KRAS-IN-2
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[2] These mutations typically lock KRAS in a constitutively active, GTP-bound state, leading to persistent downstream signaling and uncontrolled cell growth.[3]
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets. The development of allele-specific inhibitors targeting the KRAS G12C mutation marked a significant breakthrough. However, the need for inhibitors that can target a broader range of KRAS mutations led to the development of "pan-KRAS" inhibitors.
This guide provides a detailed technical overview of the mechanism of action of This compound , a potent, non-covalent, pan-mutant KRAS inhibitor.
Core Mechanism of Action
This compound operates by targeting the fundamental activation mechanism of the KRAS protein. Its action is characterized by the following key features:
-
State-Dependent Binding: The inhibitor preferentially binds with high affinity to the inactive, GDP-bound conformation of KRAS.[4][5] This is crucial because, contrary to earlier beliefs, most mutant KRAS proteins are not permanently locked in the active state but cycle between active (GTP-bound) and inactive (GDP-bound) states.[4][5] The inhibitor exploits this dynamic cycling to access its binding site on the inactive protein.
-
Inhibition of Nucleotide Exchange: By binding to the GDP-bound state, this compound effectively traps KRAS in its inactive conformation. This sterically hinders the interaction with Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless 1 (SOS1).[1][6] GEFs are responsible for catalyzing the exchange of GDP for the much more abundant intracellular GTP, which is the critical step for KRAS activation.[6] By preventing this exchange, this compound ensures the population of KRAS proteins remains in the "off" state.[4]
-
Broad-Spectrum Activity: As its name suggests, this compound is a pan-inhibitor, demonstrating potent activity against wild-type (WT) KRAS and a wide array of common oncogenic mutants, including G12D, G12C, G12V, G12S, G12A, and Q61H.[7][8]
-
Isoform Selectivity: The inhibitor exhibits selectivity for the KRAS isoform over other RAS family members like HRAS and NRAS.[4][9] This selectivity is attributed to subtle evolutionary divergences in the amino acid sequences within the inhibitor's binding pocket, minimizing off-target effects on other RAS-mediated pathways.[4]
Inhibition of Downstream Signaling
By preventing KRAS activation, this compound effectively shuts down the oncogenic signaling cascades that drive tumor growth. The primary pathway affected is the mitogen-activated protein kinase (MAPK) cascade. Active, GTP-bound KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival. Inhibition of KRAS activation leads to a measurable decrease in the phosphorylation levels of downstream effectors like MEK and ERK.[1]
Quantitative Data
The potency of this compound has been characterized through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric of its efficacy.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | KRAS WT, G12D, G12C, G12V, G12S, G12A, Q61H | Biochemical | ≤ 10 nM | [7][8] |
| This compound | KRAS G13D | Biochemical | > 10 µM | [7][8] |
| BAY-293 | Pan-KRAS | PDAC Cell Proliferation | ~ 1 µM | [1] |
| HEC211909 | Pan-KRAS (ON/OFF) | Biochemical | Single-digit nM | [2] |
| Unnamed Pan-KRAS | KRAS G12C, G12D, G12V, WT | Phospho-ERK (Cell-based) | 3 - 14 nM | [9] |
Experimental Protocols
The mechanism of action of pan-KRAS inhibitors is elucidated through a series of biochemical, biophysical, and cell-based assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity (KD) and the on/off rates of the inhibitor to different KRAS mutants in their GDP-bound state.
-
Methodology:
-
Recombinant, purified KRAS protein (WT or mutant) is biotinylated and immobilized on a streptavidin-coated sensor chip.
-
The chip is loaded into the SPR instrument, and a running buffer is flowed over the surface to establish a stable baseline.
-
A series of increasing concentrations of this compound are injected over the chip surface. Binding of the inhibitor to the immobilized KRAS protein causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).
-
Following the association phase, the running buffer is flowed over the chip again to measure the dissociation of the compound.
-
The resulting sensorgrams (RU vs. time) are fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[5][9]
-
GEF-Mediated Nucleotide Exchange Assay
-
Objective: To measure the ability of the inhibitor to block GEF-catalyzed nucleotide exchange on KRAS.
-
Methodology:
-
Recombinant KRAS protein is pre-loaded with a fluorescent GDP analog, such as mant-GDP.
-
The pre-loaded KRAS is incubated with varying concentrations of this compound.
-
The nucleotide exchange reaction is initiated by adding a catalytic domain of a GEF (e.g., SOS1) and a large excess of non-fluorescent GTP.
-
As the GEF catalyzes the release of mant-GDP, which is replaced by GTP, the fluorescence signal decreases over time.
-
The rate of fluorescence decay is monitored using a plate reader. The inhibitory effect of this compound is quantified by comparing the reaction rates in the presence of the inhibitor to a DMSO control.[6]
-
Western Blot for Downstream Pathway Modulation
-
Objective: To confirm that inhibition of KRAS activation translates to the suppression of downstream signaling in cancer cells.
-
Methodology:
-
KRAS-mutant cancer cell lines (e.g., MIA PaCa-2, H358) are seeded in culture plates and allowed to attach overnight.
-
Cells are treated with a dose-response curve of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]
-
Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is quantified using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., HSP90 or GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified to determine the reduction in p-ERK levels relative to total ERK.[1]
-
Cell Viability Assay
-
Objective: To measure the anti-proliferative effect of the inhibitor on cancer cell lines with different KRAS mutations.
-
Methodology:
-
Cancer cell lines are seeded into 96-well plates at a predetermined density.
-
After 24 hours, cells are treated with a serial dilution of this compound.
-
The plates are incubated for a period of 72 hours to 5 days.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[2]
-
The luminescence signal is read on a plate reader. The data is normalized to vehicle-treated controls, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Conclusion
This compound represents a significant advancement in the direct targeting of KRAS. Its mechanism of action, centered on binding the inactive GDP-bound state to prevent nucleotide exchange, allows it to inhibit a broad spectrum of oncogenic KRAS mutants. By locking KRAS in an "off" state, it effectively suppresses downstream pro-survival signaling through the MAPK pathway, leading to potent anti-proliferative effects in KRAS-driven cancer cells. The detailed experimental approaches outlined here provide the framework for its preclinical characterization and validation. The development of such pan-KRAS inhibitors holds substantial therapeutic promise for a large population of cancer patients with diverse KRAS mutations.[4]
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
A Technical Guide to Pan-KRAS-IN-2: Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement and binding kinetics of pan-KRAS-IN-2, a potent inhibitor of KRAS wild-type (WT) and various oncogenic mutants. This document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the characterization of this and similar KRAS inhibitors.
Introduction to this compound
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways critical for cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the shallow nature of its binding pockets.
The development of pan-KRAS inhibitors, such as this compound, represents a significant advancement in the field. These inhibitors are designed to target not only the wild-type protein but also a broad range of cancer-associated mutants, offering a promising therapeutic strategy for a wider patient population. This compound has demonstrated potent inhibitory activity against multiple KRAS variants, making it a valuable tool for cancer research and drug development.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the inactive, guanosine diphosphate (GDP)-bound state of KRAS. The core of its mechanism revolves around the inhibition of nucleotide exchange, a critical step in the activation of KRAS.[1][2]
The activation of KRAS is a cyclical process:
-
Inactive State: In its quiescent state, KRAS is bound to GDP.
-
Activation (Nucleotide Exchange): Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless 1 (SOS1), bind to KRAS and facilitate the dissociation of GDP.[2] This allows the more abundant guanosine triphosphate (GTP) to bind.
-
Active State: GTP-bound KRAS undergoes a conformational change, enabling it to interact with and activate downstream effector proteins, such as RAF, PI3K, and RAL-GDS, thereby propagating signaling through pathways like the MAPK/ERK cascade.[2]
-
Inactivation (GTP Hydrolysis): The intrinsic GTPase activity of KRAS, which is accelerated by GTPase-activating proteins (GAPs), hydrolyzes GTP to GDP, returning KRAS to its inactive state.
This compound binds to a pocket on the surface of KRAS, stabilizing the GDP-bound conformation. This binding allosterically inhibits the interaction between KRAS and SOS1, effectively blocking the exchange of GDP for GTP.[2] By trapping KRAS in its "off" state, this compound prevents its activation and subsequent downstream signaling, leading to the inhibition of cancer cell proliferation. The efficacy of this inhibitor is dependent on the nucleotide cycling of KRAS mutants within cancer cells, which allows the inhibitor to access the transient GDP-bound state.[3]
Quantitative Data
The potency of this compound has been evaluated against a panel of wild-type and mutant KRAS proteins. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
| Target | IC50 (nM) |
| KRAS WT | ≤ 10[4][5] |
| KRAS G12D | ≤ 10[4][5] |
| KRAS G12C | ≤ 10[4][5] |
| KRAS G12V | ≤ 10[4][5] |
| KRAS G12S | ≤ 10[4][5] |
| KRAS G12A | ≤ 10[4][5] |
| KRAS Q61H | ≤ 10[4][5] |
| KRAS G13D | > 10,000[4][5] |
Note: While specific K_D, k_on, and k_off values for this compound are not publicly available, the low nanomolar IC50 values indicate a high binding affinity for its target proteins.
Experimental Protocols
The characterization of pan-KRAS inhibitors like this compound involves a suite of biochemical and cell-based assays to determine their potency, binding kinetics, and cellular target engagement. Below are detailed methodologies for key experiments.
Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein.
Principle: In the presence of an effective inhibitor, the fluorescent signal from the GTP analog binding to KRAS will be diminished.
Materials:
-
Recombinant human KRAS protein (WT or mutant), GDP-loaded
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP (e.g., BODIPY-GTP or a FRET pair)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Test inhibitor (this compound)
-
384-well microplate
-
Plate reader capable of detecting fluorescence or FRET
Protocol:
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
In a 384-well plate, add the recombinant KRAS-GDP protein to each well at a final concentration of 50-100 nM.
-
Add the serially diluted inhibitor to the wells and incubate at room temperature for 30-60 minutes to allow for binding to KRAS.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 (final concentration ~10-20 nM) and the fluorescently labeled GTP (final concentration ~100-200 nM).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that the inhibitor binds to its target protein within the complex environment of a living cell.
Principle: The binding of a ligand, such as this compound, to its target protein, KRAS, generally increases the thermal stability of the protein. This stabilization can be detected by heating the cells and quantifying the amount of soluble (non-denatured) KRAS remaining at different temperatures.
Materials:
-
Cancer cell line expressing the KRAS variant of interest
-
Cell culture medium and reagents
-
Test inhibitor (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-KRAS antibody
Protocol:
-
Culture the cancer cells to ~80% confluency.
-
Treat the cells with the test inhibitor or vehicle (DMSO) at the desired concentration and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermocycler (e.g., 40°C to 70°C in 2°C increments) for 3-5 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble KRAS by Western blotting using an anti-KRAS antibody.
-
Quantify the band intensities and plot the amount of soluble KRAS as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays provide a real-time measurement of target engagement in living cells.
Principle: This assay often utilizes a NanoBiT system where KRAS is tagged with a small fragment (SmBiT) and a larger fragment (LgBiT) is part of a tracer molecule that binds to the same pocket as the inhibitor. When the tracer binds to KRAS, the two BiT fragments come into close proximity, reconstituting a functional NanoLuc luciferase and generating a luminescent signal. An inhibitor that binds to the same site will displace the tracer, leading to a decrease in the BRET signal.[6]
Materials:
-
HEK293 or other suitable cells
-
Expression vectors for KRAS-SmBiT and a tracer-LgBiT
-
Transfection reagents
-
Cell culture medium
-
Test inhibitor (this compound)
-
Nano-Glo® Live Cell Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Co-transfect the cells with the KRAS-SmBiT and tracer-LgBiT expression vectors.
-
After 24 hours, seed the transfected cells into a white, opaque multi-well plate.
-
Prepare a serial dilution of the test inhibitor.
-
Add the inhibitor to the cells and incubate for a specified period (e.g., 1-2 hours) at 37°C.
-
Add the Nano-Glo® Live Cell Reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
A decrease in luminescence indicates the displacement of the tracer by the inhibitor, signifying target engagement. Plot the signal against the inhibitor concentration to determine the cellular IC50.
Visualizations
KRAS Signaling Pathway and Inhibition
Caption: The KRAS signaling cascade and the points of intervention by this compound.
Experimental Workflow for Nucleotide Exchange Assay
Caption: A generalized workflow for a KRAS nucleotide exchange assay.
Logical Relationship of CETSA
Caption: The logical flow of a Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a potent and broad-spectrum inhibitor of KRAS, offering a valuable tool for dissecting KRAS-driven oncogenesis and a promising starting point for the development of novel cancer therapeutics. Its mechanism of action, centered on the stabilization of the inactive GDP-bound state and the inhibition of nucleotide exchange, has been elucidated through a variety of robust biochemical and cellular assays. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other pan-KRAS inhibitors, which are poised to make a significant impact in the landscape of cancer treatment.
References
- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
Pan-KRAS-IN-2: A Technical Guide to the Inhibition of KRAS Nucleotide Exchange
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of pan-KRAS-IN-2, a non-covalent inhibitor of KRAS. The document details its mechanism of action, focusing on the inhibition of nucleotide exchange, and presents quantitative data on its binding affinity and cellular potency. Furthermore, it offers detailed experimental protocols for key assays relevant to the characterization of this and similar inhibitors.
Introduction to KRAS and Pan-Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancers. These mutations often lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation.
Historically, KRAS has been considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets on its surface. However, recent advances have led to the development of inhibitors that target specific KRAS mutants, such as the G12C variant. A significant breakthrough has been the emergence of pan-KRAS inhibitors, which are designed to target a broad range of KRAS mutants as well as the wild-type protein. This compound (also known as BI-2865) is a notable example of such an inhibitor.
Mechanism of Action: Inhibition of Nucleotide Exchange
This compound functions as a non-covalent inhibitor that preferentially binds to the inactive, GDP-bound state of KRAS.[2] This binding occurs in a region of the protein known as the switch-II pocket. By occupying this pocket, the inhibitor effectively locks KRAS in its inactive conformation.
The activation of KRAS is dependent on the exchange of GDP for the more abundant cellular GTP, a process facilitated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1).[1] By stabilizing the GDP-bound state, this compound sterically hinders the interaction between KRAS and GEFs, thereby inhibiting nucleotide exchange.[1] This prevention of GTP loading effectively shuts down the activation of KRAS and the subsequent downstream signaling cascades, such as the MAPK and PI3K pathways, leading to an anti-proliferative effect in KRAS-driven cancer cells.[1][2]
References
The Disarming of a Master Regulator: A Technical Guide to the Downstream Signaling Effects of pan-KRAS-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancer, driving tumor initiation, progression, and therapeutic resistance. For decades, KRAS was considered "undruggable" due to its challenging molecular structure. The advent of pan-KRAS inhibitors, such as pan-KRAS-IN-2, represents a significant breakthrough in oncology. These inhibitors are designed to target not just a single KRAS mutation but a broad spectrum of its variants, offering a promising therapeutic strategy for a wide range of KRAS-driven malignancies. This technical guide provides an in-depth analysis of the effects of this compound on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The KRAS Challenge and the Rise of Pan-Inhibition
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Oncogenic mutations in KRAS impair its intrinsic GTPase activity, locking the protein in a constitutively active state.[2] This perpetual "on" signal leads to the hyperactivation of downstream effector pathways, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/AKT) pathways, which are critical for cell proliferation, survival, and differentiation.[3][4]
Pan-KRAS inhibitors, including this compound, have emerged as a powerful therapeutic modality. Unlike mutant-specific inhibitors, which are effective only against a particular KRAS variant (e.g., G12C), pan-KRAS inhibitors are designed to target a broader range of KRAS mutants.[5] A common mechanism for this class of inhibitors is the disruption of the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the loading of GTP onto KRAS.[5] By preventing this interaction, pan-KRAS inhibitors effectively lock KRAS in its inactive, GDP-bound state, thereby silencing its oncogenic signaling.[5]
Quantitative Analysis of this compound Activity
The efficacy of this compound and other functionally similar pan-KRAS inhibitors has been demonstrated across a variety of KRAS-mutant cancer cell lines. The following tables summarize the available quantitative data, providing a comparative overview of their inhibitory potential.
Table 1: In Vitro Inhibitory Activity of this compound
| KRAS Mutant | IC50 (nM) |
| Wild-Type (WT) | ≤ 10 |
| G12D | ≤ 10 |
| G12C | ≤ 10 |
| G12V | ≤ 10 |
| G12S | ≤ 10 |
| G12A | ≤ 10 |
| Q61H | ≤ 10 |
| G13D | > 10,000 |
Data sourced from MedchemExpress.[6][7]
Table 2: Comparative Inhibitory Activity of Other Pan-KRAS (SOS1-interaction) Inhibitors
| Inhibitor | Cell Line | KRAS Mutation | IC50 (µM) - Cell Proliferation |
| BI-2852 | PANC-1 | G12D | > 100 |
| MIA PaCa-2 | G12C | 18.83 | |
| BAY-293 | PANC-1 | G12D | 6.64 |
| MIA PaCa-2 | G12C | 0.95 |
Data from a study on pancreatic ductal adenocarcinoma (PDAC) cell lines.[1]
Impact on Downstream Signaling Pathways
The primary mechanism of action of this compound, the inhibition of KRAS activation, leads to a direct suppression of its downstream signaling cascades. The MAPK/ERK and PI3K/AKT pathways are the most significantly affected.
The MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and division. Activated KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the expression of genes involved in cell proliferation.
Pan-KRAS inhibitors effectively block this cascade at its origin. Studies on the pan-KRAS inhibitor BAY-293 have shown a dose-dependent decrease in the phosphorylation of ERK (pERK) in KRAS-mutant cancer cells.[1] This demonstrates a direct suppression of the MAPK/ERK pathway's activity.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another critical downstream effector of KRAS, playing a key role in cell survival, growth, and metabolism. Activated KRAS binds to and activates the p110 catalytic subunit of PI3K. This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT. Activated AKT then phosphorylates a range of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis.
Similar to its effect on the MAPK/ERK pathway, pan-KRAS inhibition leads to a reduction in the activity of the PI3K/AKT pathway. Western blot analysis has demonstrated that treatment with the pan-KRAS inhibitor BAY-293 results in a dose-dependent decrease in the phosphorylation of AKT (pAKT) and the downstream mTOR effector S6 (pS6).[1]
Detailed Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound, this section provides detailed protocols for key experimental assays.
Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to assess the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways following treatment with a pan-KRAS inhibitor.
Materials:
-
KRAS-mutant cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Complete cell culture medium
-
This compound or other pan-KRAS inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-pS6, anti-S6, anti-HSP90 or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the pan-KRAS inhibitor (and a DMSO vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-pERK) overnight at 4°C with gentle agitation. Note: Optimal antibody dilutions should be determined empirically.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again with TBST and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies against the total, non-phosphorylated forms of the proteins of interest and a loading control.
AlamarBlue Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells in culture
-
AlamarBlue reagent
-
96-well microplates
-
Test compound (pan-KRAS inhibitor)
-
Fluorescence or absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the pan-KRAS inhibitor. Include wells with untreated cells (negative control) and wells with media only (blank).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]
-
AlamarBlue Addition: Add AlamarBlue reagent to each well, typically 10% of the well volume.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control after subtracting the blank reading. Plot the results as a dose-response curve to determine the IC50 value.
SOS1-Mediated Nucleotide Exchange Assay
This biochemical assay directly measures the ability of a compound to inhibit the SOS1-catalyzed exchange of GDP for GTP on KRAS.
Materials:
-
Recombinant purified KRAS protein
-
Recombinant purified SOS1 protein (catalytic domain)
-
Fluorescently labeled GDP (e.g., BODIPY-GDP)
-
Non-fluorescent GTP
-
Assay buffer
-
Test compound (pan-KRAS inhibitor)
-
Fluorescence plate reader
Procedure:
-
KRAS-BODIPY-GDP Loading: Incubate the recombinant KRAS protein with an excess of BODIPY-GDP to ensure complete loading.
-
Assay Setup: In a microplate, combine the KRAS-BODIPY-GDP complex with the test compound at various concentrations.
-
Initiate Exchange Reaction: Add a mixture of SOS1 and a large excess of non-fluorescent GTP to each well to initiate the nucleotide exchange reaction.
-
Kinetic Measurement: Immediately begin measuring the decrease in fluorescence over time. The displacement of the fluorescent BODIPY-GDP by the non-fluorescent GTP results in a decrease in the fluorescence signal.
-
Data Analysis: Calculate the initial rate of nucleotide exchange for each compound concentration. Plot the rates against the compound concentration to determine the IC50 value for the inhibition of SOS1-mediated nucleotide exchange.
Conclusion and Future Directions
This compound and other inhibitors of its class represent a paradigm shift in the therapeutic approach to KRAS-mutant cancers. By targeting the fundamental mechanism of KRAS activation, these compounds effectively suppress the key downstream signaling pathways—MAPK/ERK and PI3K/AKT—that are essential for tumor cell proliferation and survival. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of pan-KRAS inhibitors.
Future research should focus on several key areas:
-
Overcoming Resistance: Investigating potential mechanisms of resistance to pan-KRAS inhibitors and developing combination therapies to overcome them.
-
In Vivo Efficacy: Translating the promising in vitro findings into robust preclinical and clinical in vivo studies.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from pan-KRAS inhibitor therapy.
The continued development and optimization of pan-KRAS inhibitors hold the promise of delivering effective and durable clinical responses for a broad population of patients with KRAS-driven cancers, a long-standing challenge in oncology.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. jetir.org [jetir.org]
- 3. Inhibition of KRAS, MEK and PI3K Demonstrate Synergistic Anti-Tumor Effects in Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]
- 4. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Pan-KRAS-IN-2: A Technical Guide to its Activity on Wild-Type KRAS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the activity of pan-KRAS inhibitors, with a specific focus on pan-KRAS-IN-2, on wild-type (WT) KRAS. This document details the mechanism of action, quantitative biochemical and cellular activity, and the impact on downstream signaling pathways. Furthermore, it provides detailed experimental protocols for key assays to facilitate further research and development in this critical area of oncology.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. While mutations in KRAS are well-established oncogenic drivers, the role and therapeutic targeting of wild-type KRAS are of increasing interest, particularly in the context of pan-RAS inhibition strategies and in cancers with KRAS WT amplification.[1][2] Pan-KRAS inhibitors are designed to target not only common KRAS mutants but also the wild-type protein, offering a broader therapeutic window.[3][4] This guide focuses on the activity of these inhibitors on non-mutated, wild-type KRAS.
Mechanism of Action: Targeting the "OFF" State
Pan-KRAS inhibitors, including this compound, BI-2865, and BAY-293, primarily function by targeting the inactive, GDP-bound "OFF" state of KRAS.[1][5] Their mechanism involves the disruption of the interaction between KRAS and Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF).[6][7][8] By preventing the SOS1-mediated exchange of GDP for GTP, these inhibitors effectively lock KRAS in its inactive conformation, thereby blocking downstream signaling.[5] This mechanism is distinct from mutant-specific inhibitors that often target unique structural features of oncogenic KRAS variants. The ability to inhibit wild-type KRAS is particularly relevant in tumors with amplification of the wild-type KRAS allele.[1][2]
Quantitative Data Summary
The following tables summarize the reported biochemical and cellular activities of various pan-KRAS inhibitors on wild-type and, for comparison, mutant KRAS.
Table 1: Biochemical Activity of Pan-KRAS Inhibitors on Wild-Type KRAS
| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference(s) |
| This compound | Not Specified | KRAS WT | ≤ 10 | - | [9] |
| BI-2865 | Binding Assay | KRAS WT | - | 6.9 | [10][11] |
| BAY-293 | KRAS-SOS1 Interaction | KRAS WT | 21 | - | [6][7][8][12] |
| BI-2852 | Nucleotide Exchange | KRAS WT | 7540 ± 1350 | - | [4] |
Table 2: Comparative Cellular Activity of Pan-KRAS Inhibitors
| Compound | Cell Line | KRAS Status | Assay Type | IC50 (nM) | Reference(s) |
| BAY-293 | K-562 | Wild-Type | Proliferation | 1090 ± 170 | [6][7] |
| BAY-293 | MOLM-13 | Wild-Type | Proliferation | 995 ± 400 | [6][7] |
| BAY-293 | BxPC3 | Wild-Type | Proliferation | 2070 ± 620 | [13] |
| BI-2865 | BaF3 (expressing mutants) | G12C, G12D, G12V | Proliferation | ~140 | [10] |
| This compound | Not Specified | G12D, G12C, G12V, G12S, G12A, Q61H | Not Specified | ≤ 10 | [9] |
| This compound | Not Specified | G13D | Not Specified | > 10000 | [9] |
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway Inhibition
Pan-KRAS inhibitors block the activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway. By preventing the formation of active, GTP-bound KRAS, the subsequent phosphorylation cascade is inhibited, leading to a reduction in phosphorylated ERK (p-ERK), a key biomarker of pathway activity.[4][7]
Caption: Inhibition of the KRAS-SOS1 interaction by this compound prevents KRAS activation and downstream MAPK signaling.
Experimental Workflow for Inhibitor Evaluation
A typical workflow for evaluating the activity of a pan-KRAS inhibitor on wild-type KRAS involves a series of biochemical and cell-based assays.
Caption: Workflow for characterizing pan-KRAS inhibitor activity on wild-type KRAS.
Detailed Experimental Protocols
SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog on wild-type KRAS.
Materials:
-
Recombinant human KRAS protein (wild-type), GDP-loaded
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescent GTP analog (e.g., BODIPY-GTP)
-
Non-fluorescent GTP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
384-well black microplates
-
Plate reader capable of fluorescence polarization or TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Reaction Mix Preparation: In each well of the microplate, add the following components in order:
-
Assay buffer
-
KRAS-GDP protein (final concentration ~20 nM)
-
This compound or DMSO vehicle control
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to KRAS.
-
Initiation of Exchange Reaction: Add a mixture of SOS1 (final concentration ~10 nM) and fluorescent GTP analog (final concentration ~50 nM) to each well to initiate the nucleotide exchange reaction.
-
Signal Detection: Immediately begin monitoring the change in fluorescence signal (e.g., fluorescence polarization) over time at room temperature.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
p-ERK Inhibition Western Blot Assay
This assay assesses the effect of the pan-KRAS inhibitor on the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK in whole-cell lysates.
Materials:
-
Wild-type KRAS cancer cell line (e.g., K-562, BxPC3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Seed the wild-type KRAS cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO vehicle for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK and/or loading control signal. Compare the normalized p-ERK levels in inhibitor-treated samples to the vehicle-treated control.
Conclusion
This compound and other pan-KRAS inhibitors demonstrate potent activity against wild-type KRAS by targeting its inactive state and preventing its activation by SOS1. This leads to the effective suppression of downstream signaling pathways critical for cell proliferation and survival. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field of RAS-targeted cancer therapy, enabling further investigation and development of this promising class of inhibitors. The ability to also target wild-type KRAS may be particularly advantageous in cancers driven by KRAS WT amplification and may offer a strategy to overcome certain resistance mechanisms to mutant-selective inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BAY-293 is a Selective KRas-SOS1 Inhibitor for RAS-Driven Tumors Treatment | MedChemExpress [medchemexpress.eu]
- 8. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Pan-KRAS-IN-2: A Chemical Probe for Interrogating KRAS Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Somatic mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung adenocarcinomas. The development of direct inhibitors against mutant KRAS has been a long-standing challenge in oncology. Pan-KRAS-IN-2, also known as Compound 6, is a potent, non-covalent, pan-KRAS inhibitor that serves as a valuable chemical probe for studying the biology of both wild-type and various mutant forms of KRAS. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its use in research.
Mechanism of Action
This compound is a protein-protein interaction (PPI) inhibitor that targets the inactive, GDP-bound state of KRAS.[1] By binding to a pocket on KRAS, it allosterically inhibits the interaction between KRAS and Son of Sevenless (SOS1), a key guanine nucleotide exchange factor (GEF).[1] This prevents the exchange of GDP for GTP, thereby locking KRAS in its inactive conformation and blocking downstream signaling through pathways such as the MAPK/ERK cascade.[1][2] A key feature of this compound and its analogs is their selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[1]
Quantitative Data
The inhibitory activity of this compound and its closely related analog, BI-2865, has been characterized against a panel of KRAS mutants. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 6)
| KRAS Mutant | IC50 (nM) |
| Wild-Type (WT) | ≤ 10 |
| G12D | ≤ 10 |
| G12C | ≤ 10 |
| G12V | ≤ 10 |
| G12S | ≤ 10 |
| G12A | ≤ 10 |
| Q61H | ≤ 10 |
| G13D | > 10,000 |
Data sourced from MedchemExpress.[3][4]
Table 2: Antiproliferative Activity of BI-2493 (a close analog of this compound)
| Cell Line | KRAS Status | EC50 (nM) |
| MKN1 | KRAS WT amp | 150 |
| NCI-H727 | KRAS G12V | 290 |
| SK-CO-1 | KRAS G12V | 250 |
| NCI-H358 | KRAS G12C | 130 |
| AsPC-1 | KRAS G12D | 130 |
| LoVo | KRAS G13D | 70 |
| A-375 | BRAF V600E | > 10,000 |
Data represents the half-maximal effective concentration (EC50) for inhibiting cell proliferation.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound and similar pan-KRAS inhibitors.
Nucleotide Exchange Assay
This assay measures the ability of the inhibitor to block SOS1-mediated exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for unlabeled GTP on the KRAS protein.
Protocol:
-
Recombinant Protein Preparation: Purify recombinant KRAS (wild-type or mutant) and the catalytic domain of SOS1.
-
KRAS Loading with Fluorescent GDP: Incubate purified KRAS protein with a molar excess of BODIPY-GDP in a low MgCl2 buffer containing EDTA to facilitate nucleotide exchange. After incubation, add excess MgCl2 to lock the nucleotide in the binding pocket.
-
Inhibitor Incubation: In a 384-well plate, add the BODIPY-GDP-loaded KRAS to assay buffer. Add serial dilutions of this compound (or DMSO as a vehicle control) and incubate at room temperature.
-
Reaction Initiation: Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity (e.g., using a plate reader with appropriate filters for BODIPY). The displacement of BODIPY-GDP by GTP will result in a decrease in fluorescence.
-
Data Analysis: Plot the initial rate of fluorescence decrease against the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the growth and viability of cancer cell lines harboring different KRAS mutations.
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cancer cells in 96-well opaque-walled plates at a density that allows for logarithmic growth during the assay period. Allow cells to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition: Equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Shake the plates to mix and incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of the compound-treated wells to the DMSO-treated control wells. Plot the normalized values against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the EC50 value.
Western Blot Analysis of Downstream Signaling
This method is used to assess the effect of this compound on the phosphorylation status of key downstream effectors in the MAPK pathway, such as ERK.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK and a loading control protein such as GAPDH or β-actin.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK and the loading control.
In Vivo Efficacy Studies
The antitumor activity of this compound analogs has been evaluated in mouse xenograft models.
Protocol for a Cell-Line Derived Xenograft (CDX) Model:
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., NCI-H358 for KRAS G12C or SW480 for KRAS G12V) into the flank of immunodeficient mice (e.g., NMRI nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Compound Administration: Administer this compound (or a more orally bioavailable analog like BI-2493) orally at specified doses and schedules (e.g., twice daily).[3] The vehicle control group receives the formulation without the active compound.
-
Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week).[3]
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis like p-ERK levels). Compare the tumor growth inhibition between the treated and control groups.
Conclusion
This compound is a potent and selective chemical probe that effectively inhibits the function of wild-type and a broad spectrum of mutant KRAS proteins. Its well-defined mechanism of action, targeting the inactive GDP-bound state and preventing GEF-mediated activation, makes it an invaluable tool for researchers in both academic and industrial settings. The detailed protocols provided in this guide will enable scientists to effectively utilize this compound to investigate the intricacies of KRAS biology, validate KRAS as a therapeutic target in various cancer models, and aid in the discovery and development of next-generation KRAS inhibitors.
References
Methodological & Application
Application Notes and Protocols for pan-KRAS-IN-2 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in various cancers, making it a critical target for therapeutic development. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window. Pan-KRAS-IN-2 is a potent, non-covalent pan-inhibitor of wild-type (WT) KRAS and a range of KRAS mutants, including G12D, G12C, G12V, G12S, G12A, and Q61H, with IC50 values of ≤ 10 nM.[1] It exhibits significantly lower activity against the KRAS G13D mutant (IC50 > 10 μM).[1] This document provides detailed protocols for key cell-based assays to characterize the activity of this compound and similar inhibitors.
The primary mechanism of action for this compound involves binding to the inactive, GDP-bound state of KRAS. This binding event prevents the nucleotide exchange process, thereby locking KRAS in its inactive conformation and inhibiting the activation of downstream oncogenic signaling pathways, such as the MAPK/ERK and PI3K-AKT pathways.[2][3] This ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 | Reference |
| KRAS WT | ≤ 10 nM | [1] |
| KRAS G12D | ≤ 10 nM | [1] |
| KRAS G12C | ≤ 10 nM | [1] |
| KRAS G12V | ≤ 10 nM | [1] |
| KRAS G12S | ≤ 10 nM | [1] |
| KRAS G12A | ≤ 10 nM | [1] |
| KRAS Q61H | ≤ 10 nM | [1] |
| KRAS G13D | > 10 µM | [1] |
Table 2: IC50 Values of Representative Pan-KRAS Inhibitors in Cancer Cell Lines
| Compound | Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| BI-2852 | Various NSCLC | Mutant | 4.63 to >100 | [4] |
| BAY-293 | Various NSCLC | Mutant | 1.29 to 17.84 | [4] |
| BI-2852 | Various CRC | Mutant | 19.21 to >100 | [4] |
| BAY-293 | Various CRC | Mutant | 1.15 to 5.26 | [4] |
| BI-2852 | Various PDAC | Mutant | 18.83 to >100 | [4] |
| BAY-293 | Various PDAC | Mutant | 0.95 to 6.64 | [4] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines with relevant KRAS mutations (e.g., MIA PaCa-2 [G12C], PANC-1 [G12D])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or DMSO control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Using Annexin V-FITC and Propidium Iodide)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a DMSO control for 48 hours.
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[5][6][7][8]
Western Blotting for Downstream Signaling
This method is used to assess the phosphorylation status of key proteins in the KRAS downstream signaling pathways, such as ERK and AKT.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 1, 3, 6, 24 hours).[4] Include a DMSO control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: KRAS Signaling Pathway and Mechanism of this compound Action.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Investigating Drug Resistance Mechanisms Using pan-KRAS-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, driving tumor growth, proliferation, and survival. While the development of mutant-specific KRAS inhibitors, such as those targeting KRAS G12C, has been a significant breakthrough, the emergence of drug resistance remains a major clinical challenge. Pan-KRAS inhibitors, which target multiple KRAS mutants, offer a promising strategy to overcome this resistance. pan-KRAS-IN-2 is a potent, cell-permeable inhibitor that demonstrates broad activity against wild-type (WT) and various mutant forms of KRAS. These application notes provide detailed protocols for utilizing this compound to investigate mechanisms of drug resistance in cancer cell lines.
Mechanism of Action
This compound functions by binding to the GDP-bound, inactive state ("OFF" state) of KRAS. This binding event allosterically inhibits the interaction between KRAS and Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1). By preventing the exchange of GDP for GTP, this compound effectively locks KRAS in its inactive conformation, thereby blocking downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades. This mechanism of action makes it a valuable tool for studying cancers driven by various KRAS mutations and for investigating resistance mechanisms that may arise from the reactivation of these pathways.
Data Presentation
Table 1: Inhibitory Activity of this compound against various KRAS mutants.
| KRAS Status | IC50 (nM) |
| Wild-Type | ≤ 10 |
| G12D | ≤ 10 |
| G12C | ≤ 10 |
| G12V | ≤ 10 |
| G12S | ≤ 10 |
| G12A | ≤ 10 |
| Q61H | ≤ 10 |
| G13D | > 10,000[1][2] |
Mandatory Visualizations
References
Pan-KRAS-IN-2: A Versatile Tool for Probing KRAS-Driven Cancers
Application Notes and Protocols for Researchers
Pan-KRAS-IN-2 has emerged as a potent and valuable tool compound for investigating the complexities of KRAS-driven cancers. As a pan-inhibitor, it effectively targets wild-type KRAS and a broad spectrum of oncogenic KRAS mutants, offering a unique advantage in studying cancers that are often resistant to mutant-specific therapies. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in key cancer research assays.
Mechanism of Action
This compound is a small molecule inhibitor that functions by disrupting the nucleotide cycling of KRAS.[1] It preferentially binds to the inactive, GDP-bound state of KRAS, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.[2] This inhibition of GEF-mediated nucleotide exchange effectively traps KRAS in its "off" state, thereby blocking the activation of downstream pro-proliferative and survival signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[3]
Quantitative Data Summary
The inhibitory activity of this compound and other relevant pan-KRAS inhibitors against various KRAS mutants is summarized below. This data highlights the broad-spectrum efficacy of these compounds.
Table 1: Inhibitory Activity (IC50) of Pan-KRAS Inhibitors Against Various KRAS Mutants
| Compound | KRAS WT | KRAS G12C | KRAS G12D | KRAS G12V | KRAS G12S | KRAS G12A | KRAS Q61H | KRAS G13D |
| This compound | ≤ 10 nM | ≤ 10 nM | ≤ 10 nM | ≤ 10 nM | ≤ 10 nM | ≤ 10 nM | ≤ 10 nM | > 10 µM |
| Pan KRas-IN-1 | ≤ 2 nM | ≤ 2 nM | ≤ 2 nM | ≤ 2 nM | ≤ 2 nM | ≤ 2 nM | ≤ 2 nM | ≤ 2 nM |
| BI-2852 | - | - | - | - | - | - | - | - |
| BAY-293 | - | 1.1 µM | - | - | - | - | - | - |
Table 2: Anti-proliferative Activity of Pan KRas-IN-1 in Cell Lines with Adagrasib Resistance Mutations
| Cell Line (KRAS Mutation) | IC50 (nM) |
| Mouse 3T3 (G12A) | 32 |
| Mouse 3T3 (G12C) | 28.1 |
| Mouse 3T3 (G12D) | 20.25 |
| Mouse 3T3 (G12R) | 1742 |
| Mouse 3T3 (G12V) | 94 |
| Mouse 3T3 (G12W) | 50 |
| Mouse 3T3 (G13D) | 610 |
| Mouse 3T3 (Q61H) | 58 |
Data from MedchemExpress.[5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: KRAS Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for Analyzing KRAS Pathway Inhibition.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines with known KRAS mutations (e.g., PANC-1, MIA PaCa-2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 nM to 10 µM). Include vehicle control (DMSO) wells.
-
Incubate for 72 hours.
-
-
MTS/MTT Assay:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (after solubilizing formazan crystals for MTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blotting for KRAS Signaling Pathway Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of the KRAS pathway.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-pAKT (Ser473), anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the total protein and/or loading control.
-
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line (e.g., KRAS-mutant pancreatic or lung cancer cells)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated in vehicle) via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once or twice daily). The control group receives the vehicle only.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, immunohistochemistry, or western blotting for pharmacodynamic markers).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
-
These protocols provide a foundation for utilizing this compound as a tool compound in cancer research. Appropriate optimization and adaptation may be necessary depending on the specific cell lines, animal models, and experimental objectives.
References
Troubleshooting & Optimization
pan-KRAS-IN-2 solubility and stability issues
Welcome to the technical support center for pan-KRAS-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 125 mg/mL (213.80 mM); however, using ultrasonic treatment is advised to aid dissolution.[1][2] It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Q3: My this compound has precipitated out of my stock solution. What should I do?
A3: If precipitation occurs in your stock solution, gently warm the vial to 37°C and vortex or sonicate until the compound is fully redissolved. Ensure the vial is tightly sealed to prevent moisture absorption. To prevent future precipitation, ensure you are using anhydrous DMSO and store the stock solution in small aliquots at the recommended temperature.
Q4: I'm observing precipitation when I dilute my this compound DMSO stock into aqueous media for my cell-based assay. How can I prevent this?
A4: This is a common issue with compounds that have low aqueous solubility. To minimize precipitation, it is recommended to perform a serial dilution. First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock dropwise to your pre-warmed aqueous buffer or cell culture medium while vortexing or stirring gently. The final concentration of DMSO in your assay should be kept as low as possible (ideally below 0.5%) to avoid solvent-induced artifacts.
Q5: How does this compound inhibit KRAS signaling?
A5: this compound is a broad-spectrum inhibitor that targets multiple KRAS mutants as well as the wild-type protein.[4][5] It functions by binding to the KRAS protein, which disrupts the interaction between KRAS and Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF).[6] By preventing the SOS1-mediated exchange of GDP for GTP, the inhibitor locks KRAS in its inactive, GDP-bound state, thereby blocking downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Powder | 1. Inadequate solvent volume. 2. Use of hydrated DMSO. 3. Insufficient mixing. | 1. Ensure you are using the correct volume of solvent based on the desired concentration. 2. Use fresh, anhydrous DMSO. 3. Use an ultrasonic bath to aid dissolution.[1][2] |
| Precipitation in DMSO Stock | 1. Storage at improper temperature. 2. Repeated freeze-thaw cycles. 3. Moisture absorption. | 1. Store aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][3] 2. Prepare small, single-use aliquots. 3. Ensure vials are tightly sealed. |
| Precipitation in Aqueous Media | 1. Low aqueous solubility of the compound. 2. High final concentration of the compound. 3. pH of the aqueous buffer. | 1. Perform serial dilutions and add the compound to the aqueous media slowly while mixing. 2. Test a range of final concentrations to determine the solubility limit in your specific medium. 3. Although specific data for this compound is limited, the solubility of similar small molecules can be pH-dependent. Consider testing different buffered solutions if precipitation persists. |
| Inconsistent Experimental Results | 1. Degradation of the compound. 2. Inaccurate concentration of the stock solution. | 1. Follow recommended storage conditions strictly. Prepare fresh dilutions for each experiment. 2. Verify the concentration of your stock solution using a spectrophotometer if you have the extinction coefficient, or by other analytical methods. |
Quantitative Data
Solubility Data
| Solvent | Concentration | Comments |
| DMSO | 125 mg/mL (213.80 mM) | Ultrasonic treatment is recommended. Use of anhydrous DMSO is critical.[1][2] |
Stability of Stock Solutions
| Storage Temperature | Duration |
| -80°C | 6 months[1][3] |
| -20°C | 1 month[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation. b. Weigh the desired amount of powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.847 mg of this compound (Molecular Weight: 584.66 g/mol ). c. Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO. d. Vortex the tube for 1-2 minutes. e. Place the tube in an ultrasonic water bath for 5-10 minutes, or until the compound is completely dissolved. f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. h. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials: 10 mM this compound DMSO stock solution, pre-warmed cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature. b. Perform a serial dilution of the stock solution in DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM in your cell culture, you might first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock. c. Add the desired volume of the intermediate DMSO stock to your pre-warmed cell culture medium. It is recommended to add the DMSO stock dropwise while gently swirling the medium to ensure rapid mixing and minimize precipitation. The final DMSO concentration should ideally be less than 0.5%. d. Use the final working solution immediately.
Visualizations
Caption: The KRAS signaling pathway and the mechanism of action of this compound.
Caption: Recommended workflow for preparing this compound solutions for experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
pan-KRAS-IN-2 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using pan-KRAS-IN-2. The information is intended for scientists and drug development professionals to help anticipate and resolve potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-covalent inhibitor that preferentially binds to the inactive, GDP-bound state of KRAS. By binding to the switch I/II pocket, it blocks the interaction between KRAS and guanine nucleotide exchange factors (GEFs) like SOS1/2. This inhibition of nucleotide exchange prevents the loading of GTP and subsequent activation of KRAS, leading to the suppression of downstream signaling pathways.[1]
Q2: Which KRAS mutants are inhibited by this compound?
A2: this compound is a broad-spectrum inhibitor with activity against wild-type KRAS and a range of common mutants. It has been shown to have IC50 values of ≤ 10 nM for KRAS WT, G12D, G12C, G12V, G12S, G12A, and Q61H. However, it is significantly less active against the G13D mutant, with an IC50 > 10 μM.[2]
Q3: How selective is this compound?
A3: this compound and its analogs are reported to be highly selective for KRAS over other RAS isoforms like HRAS and NRAS.[1] A close structural analog, BI-2493, was tested against a panel of 403 kinases and showed no off-target inhibition at a concentration of 1µM.[1] It was also inactive against a panel of 38 GPCRs, nuclear hormone receptors, transporters, and ion channels at the same concentration.[1] However, specific off-target screening data for this compound is not publicly available. One known off-target interaction for the closely related compound BI-2865 is the P-glycoprotein (P-gp) multidrug resistance transporter.[3]
Q4: What are the expected downstream effects of this compound treatment in sensitive cell lines?
A4: In KRAS-dependent cancer cells, effective inhibition by this compound should lead to a reduction in the phosphorylation of downstream effectors in the MAPK pathway (e.g., MEK, ERK) and the PI3K/AKT pathway (e.g., AKT, S6K). This should correlate with a decrease in cell proliferation, induction of apoptosis, and suppression of tumor growth in in vivo models.
On-Target Activity of this compound and a Close Analog (BI-2865)
The following tables summarize the inhibitory activity of this compound and its close analog BI-2865 against various KRAS mutants.
Table 1: Inhibitory Concentration (IC50) of this compound against various KRAS mutants.
| Target | IC50 (nM) |
| KRAS WT | ≤ 10 |
| KRAS G12D | ≤ 10 |
| KRAS G12C | ≤ 10 |
| KRAS G12V | ≤ 10 |
| KRAS G12S | ≤ 10 |
| KRAS G12A | ≤ 10 |
| KRAS Q61H | ≤ 10 |
| KRAS G13D | > 10,000 |
Data sourced from MedchemExpress.[2]
Table 2: Dissociation Constants (KD) of BI-2865 for various KRAS mutants.
| Target | KD (nM) |
| KRAS WT | 6.9 |
| KRAS G12C | 4.5 |
| KRAS G12D | 32 |
| KRAS G12V | 26 |
| KRAS G13D | 4.3 |
Data sourced from BPS Bioscience and Selleck Chemicals.[4][5]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound, with a focus on unexpected results that could be due to off-target effects.
Issue 1: Unexpected cellular phenotype or toxicity observed at effective concentrations.
-
Question: I'm seeing a phenotype (e.g., changes in cell morphology, unexpected cell death) that I can't explain by KRAS inhibition alone. Could this be an off-target effect?
-
Answer: While this compound and its analogs are generally highly selective, off-target effects are always a possibility with small molecule inhibitors. A known off-target of the closely related BI-2865 is the P-glycoprotein (P-gp) transporter, which could affect the intracellular concentration of other compounds.[3] To investigate if your observed phenotype is due to an off-target effect, you can perform several experiments:
-
Rescue Experiment: Attempt to rescue the phenotype by overexpressing a constitutively active form of a downstream effector of KRAS (e.g., a phosphomimetic MEK or AKT mutant). If the phenotype is not rescued, it may be independent of the KRAS pathway.
-
Use a Structurally Unrelated pan-KRAS Inhibitor: Compare the phenotype induced by this compound with that of a structurally distinct pan-KRAS inhibitor. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Off-Target Identification: If the phenotype is persistent and confounding, consider performing an unbiased screen to identify potential off-targets. Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (Thermal Proteome Profiling) or chemical proteomics can be employed.
-
Issue 2: Discrepancy between in vitro potency and cellular activity.
-
Question: this compound shows high potency in my biochemical assay, but I need much higher concentrations to see an effect in my cell-based assays. Why might this be?
-
Answer: Several factors can contribute to a discrepancy between biochemical and cellular potency:
-
Cell Permeability: The compound may have poor cell membrane permeability. You can assess this using a Caco-2 permeability assay.
-
Drug Efflux: The compound may be a substrate for multidrug resistance transporters like P-glycoprotein (P-gp). The close analog BI-2865 is known to interact with P-gp, which could lead to its efflux from the cell.[3] Co-incubation with a P-gp inhibitor (e.g., verapamil) could help determine if this is the case.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells. You can assess its stability by incubating it with liver microsomes or hepatocytes.
-
High Intracellular GTP Levels: High concentrations of GTP in the cell can compete with the inhibitor for binding to KRAS, requiring higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Issue 3: Development of resistance to this compound.
-
Question: My cells initially respond to this compound, but they develop resistance over time. What are the potential mechanisms?
-
Answer: Resistance to KRAS inhibitors can arise through several mechanisms:
-
On-Target Mutations: Secondary mutations in KRAS could arise that prevent the binding of this compound.
-
Bypass Tract Activation: Upregulation of parallel signaling pathways that can compensate for the loss of KRAS signaling. This could involve receptor tyrosine kinases (RTKs) or other signaling nodes. A phosphoproteomics or kinome profiling experiment could help identify these activated pathways.
-
Upregulation of KRAS Expression: Increased expression of the KRAS protein may require higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Activation of other RAS isoforms: Increased activation of HRAS or NRAS could compensate for KRAS inhibition.
-
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Identification
CETSA is a powerful method to assess the engagement of a compound with its target in a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
-
Materials:
-
Cell culture medium, flasks, and plates
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes and a thermal cycler
-
Centrifuge capable of 20,000 x g at 4°C
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
-
Primary antibodies against the target protein and potential off-targets
-
HRP-conjugated secondary antibody and chemiluminescence substrate
-
-
Protocol Steps:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound at the desired concentration or with DMSO as a vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes. Include an unheated control at 37°C.
-
Cell Lysis: Immediately after heating, cool the samples to room temperature. Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA or Bradford assay. Analyze the samples by western blotting to detect the amount of soluble target protein at each temperature.
-
Data Interpretation: Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. This method can be adapted to a high-throughput format (TPP) using mass spectrometry to assess off-target binding across the proteome.[6]
-
2. Kinome Profiling to Assess Off-Target Kinase Inhibition
Kinome profiling is used to determine the selectivity of a small molecule inhibitor against a large panel of kinases. This is particularly important for troubleshooting unexpected phenotypes that might be caused by off-target kinase inhibition.
-
Principle: This protocol outline is based on a competitive binding assay format, such as the KINOMEscan™ platform. In this assay, the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.
-
Protocol Outline:
-
Assay Preparation: A panel of kinases is prepared, each linked to a unique DNA tag. An immobilized ligand that binds to the active site of many kinases is coupled to a solid support (e.g., beads).
-
Competitive Binding: The test compound (this compound) is incubated with the kinase panel in the presence of the immobilized ligand.
-
Washing: The solid support is washed to remove any unbound kinases.
-
Quantification: The amount of each kinase remaining bound to the solid support is quantified by measuring the corresponding DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase. The data can be visualized as a dendrogram of the human kinome, with hits highlighted.
-
3. Chemical Proteomics for Unbiased Off-Target Discovery
Chemical proteomics is an affinity-based method to identify the protein interaction partners of a small molecule from a complex biological sample.
-
Principle: This protocol outline describes a compound-centric chemical proteomics approach where this compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.
-
Protocol Steps:
-
Probe Synthesis: Synthesize a derivative of this compound that contains a linker with a reactive group (e.g., an alkyne or an amine) for immobilization, ensuring that the modification does not abrogate its binding to KRAS.
-
Immobilization: Covalently attach the this compound derivative to a solid support (e.g., agarose or magnetic beads) to create the affinity resin.
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest, ensuring that protein complexes are preserved.
-
Affinity Pulldown: Incubate the cell lysate with the this compound affinity resin. As a control, incubate the lysate with beads that have been derivatized with the linker and reactive group but without the compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the affinity resin.
-
Protein Identification by Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound affinity resin with those from the control resin. Proteins that are significantly enriched in the this compound pulldown are potential on- and off-targets.[7]
-
Visualizations
The following diagrams illustrate key concepts related to the investigation of this compound activity and potential off-target effects.
Caption: Mechanism of action of this compound in the KRAS signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. BI-2865, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
interpreting pan-KRAS-IN-2 experimental results
Welcome to the technical support center for pan-KRAS-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a pan-inhibitor of KRAS that targets the protein in its inactive, GDP-bound state.[1] By binding to the Switch II pocket of both wild-type and mutant KRAS, it prevents the interaction with guanine nucleotide exchange factors (GEFs), such as SOS1.[2][3] This disruption blocks the exchange of GDP for GTP, thereby inhibiting KRAS activation and subsequent downstream signaling through pathways like the MAPK/ERK cascade.
Q2: Which KRAS mutations is this compound effective against?
A2: this compound demonstrates broad activity against multiple KRAS mutants. It has been shown to be a potent inhibitor of KRAS WT and mutants including G12D, G12C, G12V, G12S, G12A, and Q61H, with IC50 values typically in the low nanomolar range (≤ 10 nM).[4][5] However, it is significantly less active against the KRAS G13D mutant, with a reported IC50 greater than 10 μM.[4][5]
Q3: What are the recommended starting concentrations for cell-based assays?
A3: Based on its potent in vitro activity, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. However, optimal concentrations will vary depending on the cell line, seeding density, and assay duration. It is always advisable to perform a dose-response curve to determine the IC50 for your specific experimental system.
Q4: Can this compound be used in vivo?
A4: While this compound is a valuable tool for in vitro studies, its in vivo efficacy and pharmacokinetic profile are not as extensively documented in the provided search results as some other pan-KRAS inhibitors like BI-2493.[1][6] For in vivo studies, it is crucial to consult any available literature on its formulation, dosing, and tolerability. Structural analogs have been developed for improved in vivo administration.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against Various KRAS Mutants
| KRAS Status | IC50 (nM) |
| Wild-Type (WT) | ≤ 10 |
| G12D | ≤ 10 |
| G12C | ≤ 10 |
| G12V | ≤ 10 |
| G12S | ≤ 10 |
| G12A | ≤ 10 |
| Q61H | ≤ 10 |
| G13D | > 10,000 |
| Data synthesized from MedchemExpress product information.[4][5] |
Experimental Protocols & Troubleshooting
Protocol 1: Cell Viability/Proliferation Assay (e.g., using AlamarBlue or CFSE)
Objective: To determine the effect of this compound on the proliferation of KRAS-driven cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 hours, or a duration appropriate for the cell line's doubling time.
-
Viability Assessment:
-
For AlamarBlue: Add AlamarBlue reagent to each well and incubate for 2-4 hours. Measure fluorescence or absorbance according to the manufacturer's instructions.
-
For CFSE: Prior to treatment, label cells with CFSE. After the incubation period, harvest the cells, and analyze the fluorescence intensity by flow cytometry to measure cell division.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High IC50 values or no effect | Serum concentration in the media may interfere with inhibitor activity. | Reduce the serum concentration (e.g., to 2% FBS) in your culture medium during the assay.[3] |
| Cell line may not be dependent on KRAS signaling. | Confirm the KRAS mutation status and its role as a driver oncogene in your chosen cell line. | |
| High variability between replicates | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Increase the number of replicates. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium. |
Protocol 2: Western Blot for Downstream Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors in the MAPK pathway (e.g., p-ERK).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No change in p-ERK levels | Treatment time is too short or too long. | Perform a time-course experiment (e.g., 30 min, 2h, 6h, 24h) to determine the optimal time point for observing pathway inhibition. |
| Feedback activation of the pathway. | Be aware that feedback mechanisms can reactivate the pathway.[3] Consider shorter treatment times for initial characterization. | |
| Weak or no signal | Insufficient protein loading or poor antibody quality. | Ensure accurate protein quantification and loading. Validate the primary antibodies with positive controls. |
Visualizations
Caption: Mechanism of this compound action on the MAPK signaling pathway.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
pan-KRAS-IN-2 limited efficacy on G13D mutants
Welcome to the technical support center for pan-KRAS-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a pan-inhibitor that targets multiple forms of the KRAS protein, including wild-type (WT) and various common mutants (G12D, G12C, G12V, etc.).[1] Its mechanism of action is linked to the nucleotide cycling of KRAS.[2] The inhibitor binds to the GDP-bound, inactive state of KRAS, specifically in a region known as the Switch II pocket.[3][4] This action prevents the interaction with Guanine nucleotide Exchange Factors (GEFs), such as SOS1, thereby locking KRAS in its inactive conformation and blocking downstream signaling pathways like the RAF-MEK-ERK (MAPK) cascade.[3][5]
Q2: Why does this compound exhibit limited efficacy against the KRAS G13D mutant?
A2: The limited efficacy of this compound on cells harboring the KRAS G13D mutation is a key characteristic of this compound. The IC50 value for KRAS G13D is significantly higher (>10 µM) compared to other mutants (≤10 nM).[1] While the precise molecular basis for this resistance is an area of active investigation, it is hypothesized that the Glycine-to-Aspartic Acid substitution at position 13 induces a conformational change in the Switch II pocket. This alteration likely hinders the binding affinity of this compound. Furthermore, the G13D mutation has unique biochemical properties; for instance, unlike G12 mutations, KRAS G13D protein may remain sensitive to GTPase Activating Proteins (GAPs) like neurofibromin (NF1), which alters its signaling dynamics and could contribute to reduced inhibitor sensitivity.[6][7]
Q3: What are the comparative IC50 values of this compound across different KRAS mutants?
A3: The potency of this compound varies significantly between the G13D mutant and other common KRAS variants. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| KRAS Status | Reported IC50 | Efficacy |
| Wild-Type (WT) | ≤ 10 nM | High |
| G12D | ≤ 10 nM | High |
| G12C | ≤ 10 nM | High |
| G12V | ≤ 10 nM | High |
| G12S | ≤ 10 nM | High |
| G12A | ≤ 10 nM | High |
| Q61H | ≤ 10 nM | High |
| G13D | > 10 µM | Limited / Resistant |
| Data sourced from MedchemExpress.[1] |
Mandatory Visualizations
Caption: Simplified KRAS signaling pathway showing upstream activation and key downstream effector cascades.
Caption: Mechanism of action for this compound, which traps KRAS in an inactive state.
Troubleshooting Guide
Problem: I am not observing any inhibition of cell proliferation in my KRAS G13D mutant cell line after treatment with this compound.
This is the expected outcome based on the known selectivity profile of the inhibitor. However, to confirm that the lack of effect is due to intrinsic resistance and not an experimental artifact, please follow this guide.
-
Possible Cause 1: Intrinsic Resistance of the G13D Mutant
-
Explanation: As detailed in the FAQ and the IC50 table, this compound is largely ineffective against the G13D mutant.[1]
-
Recommendation: Use a sensitive cell line (e.g., KRAS G12C or G12D mutant) as a positive control in parallel with your G13D cell line. This will confirm the activity of your inhibitor stock.
-
-
Possible Cause 2: Suboptimal Assay Conditions
-
Explanation: The potency of some KRAS inhibitors can be influenced by cell culture conditions. For example, high serum concentrations can sometimes mask inhibitor effects by providing alternative growth signals. The effect of some pan-KRAS inhibitors is enhanced by serum deprivation.[2]
-
Recommendation: Try performing the cell viability assay in low-serum (e.g., 0.5-2%) conditions after an initial period of cell attachment in normal serum.
-
-
Possible Cause 3: Inappropriate Assay Format
-
Explanation: Drug sensitivity can differ significantly when cells are grown in traditional 2D monolayers versus 3D spheroid cultures, which may better represent in vivo tumor environments.[5][8]
-
Recommendation: If using a 2D assay, consider validating the results with a 3D spheroid proliferation assay. However, do not expect a significant effect on G13D mutants in either format.
-
Caption: Troubleshooting workflow for experiments involving this compound and G13D mutant cells.
Key Experimental Protocols
Cell Viability Assay (AlamarBlue/Resazurin Method)
This protocol assesses the anti-proliferative effects of this compound.
Materials:
-
KRAS mutant cell lines (e.g., G13D, and a sensitive G12C/D control)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
Low-serum medium (e.g., DMEM/RPMI + 1% FBS)
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS) or commercial AlamarBlue reagent
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate medium (e.g., low-serum). Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C, 5% CO2.
-
Reagent Addition: Add 10 µL of the Resazurin solution to each well. Incubate for 2-4 hours, protecting the plate from light.
-
Measurement: Measure fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence (media only wells). Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the results as % viability vs. log[inhibitor concentration] to determine the IC50 value.
Western Blot for Downstream Signaling (p-ERK/Total ERK)
This protocol measures the inhibition of the MAPK signaling pathway.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Serum-starve the cells overnight if desired.
-
Inhibitor Incubation: Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100-150 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, strip the membrane and re-probe with an anti-total-ERK antibody, followed by a loading control antibody.
-
Analysis: Quantify band intensity and express p-ERK levels relative to total ERK and the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A mechanism for the response of KRASG13D expressing colorectal cancers to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Overcoming Feedback Activation with pan-KRAS-IN-2
Welcome to the technical support center for pan-KRAS-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common challenges encountered during their experiments, with a specific focus on overcoming adaptive feedback activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, broad-spectrum inhibitor targeting wild-type KRAS and a range of common KRAS mutants, including G12D, G12C, G12V, G12S, G12A, and Q61H, with IC50 values typically at or below 10 nM.[1] It is designed for the study of various KRAS-driven cancers. The inhibitor functions by interfering with the nucleotide cycling of KRAS, which is essential for its activity.[2] By binding to the GDP-bound state of KRAS, it prevents the exchange to the active GTP-bound state, thereby inhibiting downstream signaling pathways.[2]
Q2: We are observing a rebound in MAPK pathway signaling (e.g., pERK levels) after initial suppression with this compound. What is causing this?
A2: This phenomenon is likely due to an adaptive feedback mechanism.[3][4][5] Inhibition of KRAS can lead to the reactivation of upstream Receptor Tyrosine Kinases (RTKs).[6][7] These activated RTKs can then stimulate wild-type RAS isoforms (HRAS and NRAS) or remaining uninhibited KRAS, leading to a resurgence in downstream MAPK signaling and attenuating the inhibitor's efficacy.[3][4][5][8]
Q3: Which signaling pathways are typically involved in this feedback activation?
A3: The feedback activation is primarily mediated through the reactivation of multiple RTKs, which can include EGFR, FGFR, and other members of the HER family.[6][7][8] These RTKs, upon activation, signal through the SOS1-RAS-MAPK cascade. The phosphatase SHP2 is a critical intermediary, relaying signals from various RTKs to RAS.[4][5][6][8]
Troubleshooting Guides
Issue 1: Suboptimal inhibition of cell proliferation despite effective in vitro inhibition of KRAS.
-
Possible Cause: Adaptive feedback regulation is likely weakening the antiproliferative activity of the pan-KRAS inhibitor in a cellular context.[9][10]
-
Troubleshooting Steps:
-
Confirm Feedback Activation: Perform a time-course experiment (e.g., 0, 4, 24, 48, 72 hours) and analyze the phosphorylation status of key MAPK pathway proteins (pMEK, pERK) by Western blot. A transient decrease followed by a rebound in phosphorylation indicates feedback activation.[3][7]
-
Assess RAS Isoform Activity: Use a RAS-GTP pulldown assay to specifically measure the activity of KRAS, NRAS, and HRAS over the same time course. An increase in GTP-bound NRAS and/or HRAS following treatment would confirm that feedback is activating wild-type RAS isoforms.[7][8]
-
Co-inhibition Strategy: To overcome this feedback, consider a vertical inhibition strategy by co-administering this compound with an inhibitor of a key node in the feedback loop. A SHP2 inhibitor is a promising candidate as it can abrogate signaling from multiple RTKs.[4][5][6][8] Alternatively, inhibitors of specific RTKs (e.g., pan-HER or FGFR inhibitors) or downstream effectors like MEK can be tested.[6][8]
-
Issue 2: Variable response to this compound across different cell lines.
-
Possible Cause: The dependency on specific RTKs for driving the feedback loop can differ significantly between cell lines.[6][7][8] For example, one cell line might be more dependent on FGFR signaling for feedback, while another relies more on the EGFR/HER pathway.[6][7]
-
Troubleshooting Steps:
-
Profile RTK Activation: Use a phospho-RTK array to identify which RTKs are activated at baseline and become hyperphosphorylated following treatment with this compound in your specific cell lines.[6]
-
Targeted Co-inhibition: Based on the phospho-RTK array results, select a specific RTK inhibitor (e.g., afatinib for HER family, BGJ398 for FGFR) to combine with this compound.[6][8]
-
Broad-Spectrum Co-inhibition: If multiple RTKs are involved or if a more universal approach is desired, a SHP2 inhibitor is recommended.[6][8]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| KRAS WT | ≤ 10 |
| KRAS G12D | ≤ 10 |
| KRAS G12C | ≤ 10 |
| KRAS G12V | ≤ 10 |
| KRAS G12S | ≤ 10 |
| KRAS G12A | ≤ 10 |
| KRAS Q61H | ≤ 10 |
| KRAS G13D | > 10,000 |
Data summarized from publicly available information.[1]
Table 2: Representative Antiproliferative Activity of Pan-KRAS Inhibitors in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Inhibitor | Approximate IC50 in PDAC cell lines (μM) |
| BI-2852 | ~1 |
| BAY-293 | ~1 |
Note: The in-cell potency can be significantly weaker than the in vitro biochemical potency due to feedback regulation.[9][10]
Experimental Protocols
Protocol 1: Western Blotting for MAPK Pathway Activation
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at the desired concentration for various time points (e.g., 0, 4, 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Resolve 20-40 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against pMEK, pERK, total MEK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using software like ImageJ.[8]
Protocol 2: RAS-GTP Pulldown Assay
-
Cell Treatment and Lysis: Treat cells as described for Western blotting. Lyse cells in a magnesium-containing lysis buffer.
-
Affinity Precipitation: Incubate clarified cell lysates with GST-tagged RAF-RBD (RAS-binding domain) beads to pull down active, GTP-bound RAS.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using antibodies specific for KRAS, NRAS, HRAS, or a pan-RAS antibody.[8]
-
Input Control: Run a parallel Western blot with a small fraction of the whole-cell lysate to show the total amount of each RAS isoform.
-
Analysis: Compare the amount of GTP-bound RAS at different time points of inhibitor treatment.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pan-KRAS-IN-2 Potency in Serum-Containing Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using pan-KRAS-IN-2 in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: Why is the potency (IC50) of this compound reduced in my cell-based assays when I use standard serum concentrations (e.g., 10% FBS)?
A1: The reduced potency of this compound in the presence of high serum concentrations is a known phenomenon.[1] This is primarily attributed to the binding of the small molecule inhibitor to abundant serum proteins, most notably human serum albumin (HSA).[2] This sequestration reduces the free concentration of this compound available to enter the cells and engage with its target, the KRAS protein.
Q2: What is the mechanism of action of this compound?
A2: this compound is a non-covalent inhibitor that preferentially binds to the inactive, GDP-bound state of both wild-type and various mutant KRAS proteins.[3][4] By binding to this inactive conformation, the inhibitor prevents the exchange of GDP for GTP, a critical step in KRAS activation.[1] This effectively traps KRAS in its "off" state, thereby blocking downstream signaling pathways responsible for cell proliferation and survival, such as the MAPK pathway.[1][4]
Q3: How can I confirm that this compound is inhibiting KRAS signaling in my experiments?
A3: Inhibition of KRAS signaling can be confirmed by assessing the phosphorylation status of downstream effectors. A common and reliable method is to perform a western blot to detect the levels of phosphorylated ERK (p-ERK), a key component of the MAPK pathway. A significant decrease in p-ERK levels upon treatment with this compound indicates successful target engagement and pathway inhibition.
Q4: Are there alternative methods to assess KRAS activation directly?
A4: Yes, KRAS activation can be measured directly using a KRAS activation pull-down assay. This method utilizes the Ras-binding domain (RBD) of effector proteins like RAF1, which specifically binds to the active, GTP-bound form of KRAS. The amount of activated KRAS pulled down from cell lysates can then be quantified by western blotting.
Q5: Should I expect the same potency of this compound across different KRAS mutant cell lines?
A5: While this compound is designed to be a broad-spectrum inhibitor, its potency can vary across different KRAS mutations. For instance, it has been reported to have IC50 values of ≤ 10 nM for KRAS WT and mutants like G12D, G12C, G12V, G12S, G12A, and Q61H, but an IC50 > 10 μM for the G13D mutant.[3] Cellular context and the specific nucleotide cycling kinetics of each mutant can also influence inhibitor efficacy.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in serum-containing media.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value for this compound in cell viability assays. | Serum Protein Binding: High concentrations of serum proteins, particularly albumin, are binding to the inhibitor, reducing its effective concentration.[2] | 1. Reduce Serum Concentration: Perform experiments in media containing a lower percentage of serum (e.g., 0.5-2% FBS) or in serum-free media for a defined period. Note that this may affect cell health and signaling, so appropriate controls are crucial. 2. Increase Inhibitor Concentration: Titrate the concentration of this compound to a higher range to compensate for the amount bound to serum proteins. 3. Use Serum-Free Media Formulations: If compatible with your cell line, adapt cells to a serum-free media formulation. |
| Inconsistent results between experimental replicates. | Variability in Serum Batches: Different lots of serum can have varying protein compositions, leading to inconsistent levels of inhibitor binding. | 1. Use a Single Lot of Serum: For a given set of experiments, use the same lot of FBS to minimize variability. 2. Pre-screen Serum Lots: If possible, screen several lots of serum for their effect on your assay and select one that provides consistent results. |
| No significant decrease in downstream signaling (e.g., p-ERK levels) despite using high concentrations of the inhibitor. | 1. Sub-optimal Incubation Time: The inhibitor may not have had enough time to exert its effect. 2. Rapid Feedback Reactivation: Cells may be activating compensatory signaling pathways to overcome KRAS inhibition. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time for observing maximal inhibition of downstream signaling. 2. Investigate Combination Therapies: Consider co-treating with inhibitors of potential feedback pathways, such as MEK or EGFR inhibitors, which have been shown to synergize with KRAS inhibitors. |
| Difficulty in detecting active KRAS in pull-down assays from serum-starved cells. | Low Basal KRAS Activity: Serum starvation is intended to reduce basal KRAS activation, which may make it difficult to detect a further decrease upon inhibitor treatment. | 1. Stimulate with Growth Factors: After serum starvation, briefly stimulate cells with a growth factor (e.g., EGF) to induce KRAS activation before adding the inhibitor. This will provide a more robust signal to measure inhibition. |
Quantitative Data Summary
The following table summarizes the expected potency of this compound against various KRAS mutations. Note that specific IC50 values in serum-containing media are not widely published and will be significantly higher than those reported in biochemical or low-serum assays.
| KRAS Mutant | Reported IC50 (Biochemical/Low Serum) |
| Wild-Type | ≤ 10 nM |
| G12D | ≤ 10 nM |
| G12C | ≤ 10 nM |
| G12V | ≤ 10 nM |
| G12S | ≤ 10 nM |
| G12A | ≤ 10 nM |
| Q61H | ≤ 10 nM |
| G13D | > 10 µM |
| Data sourced from MedchemExpress product information.[3] |
Experimental Protocols & Visualizations
KRAS Signaling Pathway and Inhibition by this compound
Caption: KRAS signaling pathway and the mechanism of action of this compound.
Experimental Workflow: Assessing this compound Potency
Caption: Workflow for determining the effect of serum on this compound potency.
Detailed Experimental Protocols
1. Protocol: Cell Viability Assay to Determine IC50 of this compound
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line with a KRAS mutation under different serum conditions.
-
Materials:
-
KRAS mutant cancer cell line (e.g., MIA PaCa-2, HCT116)
-
Complete growth media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-reduced media (e.g., DMEM with 2% or 0.5% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 90 µL of complete growth media in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in media with the desired final serum concentrations (e.g., 20%, 4%, 1% FBS to achieve final concentrations of 10%, 2%, 0.5%).
-
Remove the media from the cell plate and add 100 µL of the appropriate inhibitor dilution or vehicle control (media with DMSO) to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- Variable slope) in graphing software like GraphPad Prism.
-
-
2. Protocol: Western Blot for p-ERK to Assess Downstream Signaling Inhibition
-
Objective: To qualitatively assess the inhibition of the KRAS downstream signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).
-
Materials:
-
KRAS mutant cancer cell line
-
6-well plates
-
Media with desired serum concentration
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for the desired time (e.g., 6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize bands using a chemiluminescence imager.
-
-
Analysis:
-
Compare the intensity of the p-ERK bands between treated and untreated samples. Normalize p-ERK signal to total ERK and the loading control. A dose-dependent decrease in the p-ERK/total ERK ratio indicates successful inhibition of the pathway.
-
-
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pan-KRAS-IN-2 In Vivo Experiments
Welcome to the technical support center for pan-KRAS-IN-2. This guide is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments with this pan-KRAS inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and supporting data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, broad-spectrum inhibitor of KRAS. It functions by binding to the inactive, GDP-bound state (the "OFF" state) of both wild-type and various mutant forms of the KRAS protein.[1] This binding prevents the exchange of GDP for GTP, a critical step for KRAS activation. By locking KRAS in its inactive state, this compound blocks downstream signaling pathways, such as the MAPK/ERK pathway, that are crucial for tumor cell proliferation and survival.[2][3][4]
Q2: Which KRAS mutations is this compound effective against?
A2: this compound demonstrates high potency against a wide range of KRAS mutants. In vitro studies have shown that it has an IC50 of ≤10 nM for KRAS WT and the following mutants: G12D, G12C, G12V, G12S, and G12A, as well as Q61H. However, it is significantly less effective against the KRAS G13D mutant, with an IC50 > 10 µM.[1]
In Vitro Potency of this compound
| KRAS Status | IC50 |
| Wild-Type (WT) | ≤10 nM |
| G12D | ≤10 nM |
| G12C | ≤10 nM |
| G12V | ≤10 nM |
| G12S | ≤10 nM |
| G12A | ≤10 nM |
| Q61H | ≤10 nM |
| G13D | >10 µM |
Data sourced from MedchemExpress.[1]
In Vivo Experimental Protocol
While a specific, publicly available in vivo protocol for this compound is limited, the following is a detailed methodology based on protocols for structurally similar and functionally related pan-KRAS inhibitors, such as BI-2493.[2][5] This protocol provides a strong starting point for your in vivo experiments.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
This compound
-
Vehicle solution components:
-
Dimethyl sulfoxide (DMSO)
-
Natrosol® (hydroxyethylcellulose)
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water
-
-
Cancer cell line with a susceptible KRAS mutation
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
Methodology:
-
Cell Culture and Xenograft Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Animal Grouping and Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin treatment with this compound or vehicle control.
-
-
Formulation of this compound for Oral Administration:
-
Due to its solubility in DMSO, first dissolve this compound in a small amount of DMSO.[1]
-
A common vehicle for oral administration of similar compounds is 0.5% Natrosol / 5% HPβCD in sterile water.[6]
-
Prepare the final formulation by adding the this compound/DMSO solution to the Natrosol/HPβCD vehicle. Ensure thorough mixing.
-
The final concentration of DMSO in the formulation should be kept low (typically <5%) to minimize toxicity.
-
-
Dosing and Administration:
-
Based on studies with similar pan-KRAS inhibitors, a starting dose could range from 30 to 90 mg/kg, administered orally twice daily.[6]
-
Administer the formulation via oral gavage.
-
The control group should receive the vehicle solution at the same volume and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Troubleshooting Guide
This section addresses common issues that may arise during your in vivo experiments with this compound.
Problem 1: Poor or no tumor response to this compound.
-
Possible Cause 1: Suboptimal Formulation or Administration.
-
Solution: Ensure that this compound is fully dissolved in the vehicle. If precipitation is observed, consider adjusting the formulation. Sonication may aid in dissolution. Verify the accuracy of your oral gavage technique to ensure the full dose is administered.
-
-
Possible Cause 2: Inappropriate Dosing.
-
Solution: The optimal dose of this compound may vary depending on the tumor model. If no efficacy is observed, a dose-escalation study may be necessary. Conversely, if signs of toxicity are present, the dose may need to be reduced.
-
-
Possible Cause 3: Intrinsic Resistance of the Tumor Model.
-
Solution: Confirm the KRAS mutation status of your cell line. While this compound is effective against many mutants, some, like G13D, are resistant.[1] Additionally, some tumor types may have co-occurring mutations that bypass KRAS signaling, rendering the inhibitor ineffective.[7][8] Consider genomic profiling of your cell line to identify potential resistance mechanisms.
-
Problem 2: Initial tumor regression followed by regrowth.
-
Possible Cause 1: Acquired Resistance.
-
Solution: Tumors can develop resistance to KRAS inhibitors over time. This can occur through several mechanisms, including:
-
Secondary KRAS mutations: New mutations in the KRAS gene can prevent the inhibitor from binding.
-
Activation of bypass pathways: The tumor cells may activate other signaling pathways (e.g., PI3K/AKT/mTOR) to maintain their growth and survival.[9]
-
Amplification of the KRAS gene: An increase in the number of copies of the mutant KRAS gene can overcome the inhibitory effect.[7]
-
-
To investigate acquired resistance, you can analyze the genomic profile of the relapsed tumors. Combination therapies targeting these bypass pathways may be an effective strategy to overcome resistance.
-
-
Possible Cause 2: Suboptimal Pharmacokinetics.
-
Solution: The dosing schedule may not be maintaining a sufficient concentration of this compound in the tumor tissue. Consider more frequent dosing or a higher dose, if tolerated. Pharmacokinetic studies to measure the drug concentration in plasma and tumor tissue over time can help optimize the dosing regimen.
-
Problem 3: Observed toxicity in the treated mice (e.g., significant weight loss, lethargy).
-
Possible Cause 1: High Dose of this compound.
-
Solution: Reduce the dose or the frequency of administration. It is important to establish a maximum tolerated dose (MTD) in a preliminary study.
-
-
Possible Cause 2: Vehicle-Related Toxicity.
-
Solution: Ensure that the concentration of DMSO or other organic solvents in your vehicle is as low as possible. Always include a vehicle-only control group to assess any toxicity from the formulation itself.
-
Visualizing Key Concepts
To further clarify the experimental workflow and the underlying biology, the following diagrams are provided.
Caption: KRAS signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for lack of tumor response.
References
Validation & Comparative
Pan-KRAS-IN-2 vs. Sotorasib: A Comparative Guide for Researchers
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the KRAS oncogene have emerged as a significant breakthrough. Sotorasib (AMG 510), the first FDA-approved KRAS inhibitor, specifically targets the KRAS G12C mutation. Concurrently, a new class of pan-KRAS inhibitors, such as pan-KRAS-IN-2, is being developed to target a broader range of KRAS mutations. This guide provides an objective comparison of the efficacy of this compound and sotorasib, supported by available preclinical and clinical data, to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Mechanism of Action
Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, that drive tumor cell proliferation and survival.[1]
Pan-KRAS inhibitors , including this compound and others like BI-2865, are designed to inhibit multiple KRAS variants.[2][3] Many of these inhibitors, such as BI-2865, function by non-covalently binding to the switch II pocket of KRAS in its inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby blocking its activation.[2] This mechanism allows for the inhibition of wild-type KRAS and various KRAS mutants.[2] Some pan-RAS inhibitors, like ADT-007, bind to nucleotide-free RAS to block GTP activation.[4][5]
Data Presentation
Table 1: Comparative Efficacy Data of this compound and Sotorasib
| Parameter | This compound | Sotorasib (AMG 510) | Reference |
| Target Specificity | Pan-KRAS inhibitor | KRAS G12C specific inhibitor | [3] |
| IC50 vs. KRAS WT | ≤ 10 nM | Not active | [3] |
| IC50 vs. KRAS G12C | ≤ 10 nM | 0.004µM to 0.032 µM (in cell viability assays) | [1][3] |
| IC50 vs. KRAS G12D | ≤ 10 nM | Not active | [3] |
| IC50 vs. KRAS G12V | ≤ 10 nM | Not active | [3] |
| IC50 vs. KRAS G12S | ≤ 10 nM | Not active | [3] |
| IC50 vs. KRAS G12A | ≤ 10 nM | Not active | [3] |
| IC50 vs. KRAS Q61H | ≤ 10 nM | Not active | [3] |
| IC50 vs. KRAS G13D | > 10 µM | Not active | [3] |
| Clinical Efficacy (NSCLC) | Preclinical | Objective Response Rate (ORR): 37.1%; Median Progression-Free Survival (PFS): 6.8 months | [6] |
| Clinical Efficacy (CRC) | Preclinical | In combination with panitumumab: ORR: 26.4%; Median PFS: 5.6 months | [7] |
Note: The IC50 values for this compound are from biochemical assays, while the IC50 range for sotorasib is from cell viability assays, which may not be directly comparable.
Experimental Protocols
Biochemical Assay for this compound (Hypothetical based on typical kinase inhibitor assays)
-
Protein Expression and Purification: Recombinant KRAS wild-type and mutant proteins (G12D, G12C, G12V, G12S, G12A, Q61H, G13D) are expressed in a suitable system (e.g., E. coli) and purified.
-
Assay Principle: A common method is a competition binding assay. A fluorescently labeled ligand that binds to the switch II pocket of KRAS is used.
-
Procedure:
-
Purified KRAS protein is incubated with the fluorescently labeled ligand in an appropriate assay buffer.
-
Increasing concentrations of this compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The displacement of the fluorescent ligand by the inhibitor is measured using a suitable detection method, such as fluorescence polarization or FRET.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to displace 50% of the fluorescent ligand, is calculated by fitting the data to a dose-response curve.
Cell Viability Assay for Sotorasib (MTT Assay)
-
Cell Culture: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of sotorasib or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of sotorasib that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model for Efficacy Evaluation
-
Cell Implantation: Human cancer cells with the desired KRAS mutation (e.g., KRAS G12C for sotorasib, various mutations for pan-KRAS inhibitors) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the KRAS inhibitor (e.g., sotorasib orally), while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizations
Caption: Simplified KRAS signaling pathway leading to cell proliferation.
Caption: Mechanism of action for sotorasib and a pan-KRAS inhibitor.
Caption: A typical experimental workflow for evaluating KRAS inhibitors.
Conclusion
Sotorasib represents a landmark achievement in targeting KRAS G12C-mutant cancers, demonstrating significant clinical benefit. Pan-KRAS inhibitors like this compound offer the potential for broader therapeutic application across a wider range of KRAS-driven malignancies. The preclinical data for this compound shows potent inhibition of multiple KRAS mutants. However, direct comparative efficacy data with sotorasib from head-to-head preclinical or clinical studies is limited. Future research, including direct comparative studies, will be crucial to fully elucidate the relative efficacy and potential clinical positioning of pan-KRAS inhibitors versus mutant-specific inhibitors like sotorasib. This guide provides a foundational comparison based on currently available data to inform ongoing research and development in this critical area of oncology.
References
- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
A Head-to-Head Comparison of Pan-KRAS-IN-2 and Adagrasib: Mechanisms and Efficacy
For Immediate Release
This guide provides a detailed, objective comparison of the mechanisms of action and preclinical efficacy of two distinct KRAS inhibitors: the broad-spectrum pan-KRAS-IN-2 and the specific covalent inhibitor, adagrasib. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted cancer therapies.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of other apparent binding sites. The development of inhibitors like adagrasib, which targets a specific KRAS mutation (G12C), marked a significant breakthrough. Concurrently, the emergence of pan-KRAS inhibitors, such as this compound, which target multiple KRAS variants, offers a different therapeutic strategy. This guide will dissect the available preclinical data to compare these two approaches.
Mechanism of Action
The fundamental difference between this compound and adagrasib lies in their binding targets and modes of action.
Adagrasib is a highly selective, irreversible covalent inhibitor of the KRAS G12C mutant protein.[1][2] The G12C mutation introduces a cysteine residue at position 12, which serves as a target for adagrasib's covalent warhead.[1][2] By binding to this cysteine, adagrasib locks the KRAS G12C protein in an inactive, GDP-bound state.[1] This prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[1][3]
This compound , on the other hand, is a pan-inhibitor that targets not only the G12C mutant but also wild-type (WT) KRAS and other common mutants such as G12D and G12V.[4] Unlike adagrasib, it is a non-covalent inhibitor. Its mechanism of action is believed to involve the disruption of the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF).[2][5] SOS1 is crucial for catalyzing the exchange of GDP for GTP, which activates KRAS. By preventing this interaction, this compound and similar pan-KRAS inhibitors effectively block the activation of multiple KRAS variants, regardless of their mutation status (with the exception of G13D).[4][6]
Comparative Efficacy: A Data-Driven Overview
The following table summarizes the available quantitative data on the inhibitory activity of this compound and adagrasib. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
| Parameter | This compound | Adagrasib |
| Target Specificity | Pan-KRAS (WT, G12C, G12D, G12V, G12S, G12A, Q61H); Inactive against G13D[4] | KRAS G12C specific[1][2] |
| Binding Mechanism | Non-covalent, disrupts KRAS-SOS1 interaction[2][5] | Covalent, irreversible binding to Cysteine 12[1][2] |
| Biochemical IC50 | ≤ 10 nM for KRAS WT and various mutants (G12D, G12C, G12V, etc.)[4] | ~5 nM (cellular IC50 for KRAS-dependent signal transduction)[7] |
| Cellular Potency (IC50) | Data for similar pan-KRAS inhibitors (e.g., BAY-293) range from 1.15 to 5.26 μM in CRC cell lines[5] | 10 nM to 973 nM in 2D cell viability assays across various KRAS G12C mutant cell lines |
Signaling Pathways and Experimental Workflows
The inhibition of KRAS by both this compound and adagrasib ultimately leads to the downregulation of key signaling pathways that drive tumor growth and proliferation.
Adagrasib Signaling Pathway
Adagrasib's targeted inhibition of KRAS G12C leads to a blockade of the MAPK and PI3K/AKT signaling cascades.
Caption: Adagrasib covalently binds to inactive KRAS G12C, preventing its activation and downstream signaling.
This compound Signaling Pathway
This compound acts upstream of KRAS activation by preventing the interaction with the GEF, SOS1.
Caption: this compound inhibits the interaction between SOS1 and KRAS, preventing KRAS activation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize these inhibitors.
Nucleotide Exchange Assay (for Pan-KRAS Inhibitors)
This assay measures the ability of an inhibitor to block the SOS1-mediated exchange of GDP for GTP on KRAS.
Principle: KRAS is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP). The binding of this fluorescent GDP to KRAS results in a high fluorescence signal. Upon the addition of a GEF (SOS1) and an excess of unlabeled GTP, the fluorescent GDP is displaced, leading to a decrease in fluorescence. An effective inhibitor will prevent this displacement, thus maintaining a high fluorescence signal.
Protocol Outline:
-
Reagents: Purified KRAS protein (WT or mutant), purified SOS1 protein, fluorescently labeled GDP (e.g., BODIPY-GDP), GTP, assay buffer.
-
Procedure: a. In a microplate, incubate KRAS protein with the fluorescent GDP to allow for complex formation. b. Add the test compound (e.g., this compound) at various concentrations. c. Initiate the exchange reaction by adding a mixture of SOS1 and GTP. d. Monitor the fluorescence intensity over time.
-
Data Analysis: The rate of fluorescence decay is proportional to the rate of nucleotide exchange. IC50 values are calculated by plotting the rate of exchange against the inhibitor concentration.
Cell Viability Assay (General)
This assay determines the concentration of an inhibitor required to reduce the viability of cancer cell lines by 50% (IC50).
Principle: A common method is the MTT assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified by spectrophotometry.
Protocol Outline:
-
Cell Culture: Plate cancer cells (e.g., KRAS G12C mutant cell line for adagrasib testing) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor (adagrasib or this compound) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound and adagrasib represent two distinct and promising strategies for targeting KRAS-driven cancers. Adagrasib's high selectivity for the KRAS G12C mutation has demonstrated clinical success, exemplifying the power of precision medicine. This compound, with its broader activity against multiple KRAS mutants, holds the potential to treat a wider range of KRAS-mutated tumors. The choice between these strategies will likely depend on the specific KRAS mutation profile of a patient's tumor and the development of potential resistance mechanisms. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal therapeutic positioning of these two classes of KRAS inhibitors.
References
- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Future of KRAS Targeting Cancer Therapies Beyond G12C [delveinsight.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pan-KRAS Inhibition: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pan-KRAS inhibitor pan-KRAS-IN-2 with genetic validation methods. Insights from studies on analogous pan-KRAS inhibitors that disrupt the KRAS-SOS1 interaction, such as BI-2865 and BAY-293, are used to illustrate the comparative efficacy and methodologies.
The development of inhibitors targeting KRAS, a frequently mutated oncogene in various cancers, represents a significant advancement in targeted therapy. Pan-KRAS inhibitors, such as this compound, which exhibit activity against wild-type KRAS and a range of KRAS mutants, offer a promising strategy to overcome the challenge of specific KRAS mutation-targeted therapies.[1] this compound is a potent inhibitor with IC50 values of less than or equal to 10 nM for KRAS WT and several mutants including G12D, G12C, G12V, G12S, G12A, and Q61H.[2] However, rigorous validation of their on-target effects is crucial. This guide outlines and compares the use of genetic approaches—namely siRNA/shRNA knockdown, CRISPR/Cas9 knockout, and CRISPR screens—to validate the biological consequences of pan-KRAS inhibition.
Data Presentation: Chemical vs. Genetic Inhibition of KRAS
The following tables summarize quantitative data from studies utilizing pan-KRAS inhibitors and genetic techniques to interrogate KRAS function, providing a framework for comparing their effects on cancer cell proliferation and downstream signaling.
Table 1: Comparison of Anti-Proliferative Effects of Pan-KRAS Inhibitors and Genetic KRAS Suppression
| Method | Compound/Technique | Cell Line | KRAS Mutation | IC50 / Effect on Viability | Reference |
| Chemical Inhibition | BI-2865 | BaF3 | G12C, G12D, G12V | ~140 nM | [1] |
| BAY-293 | NCI-H358 | G12C | 3,480 nM | [3][4] | |
| BAY-293 | Calu-1 | G12C | 3,190 nM | [3][4] | |
| BAY-293 | PDAC cell lines | Various | 0.95 to 6.64 µM | [5] | |
| Genetic Inhibition | KRAS siRNA (Seq #2 + #3) | A549 | G12S | Significant reduction in cell viability | [6] |
| KRAS siRNA (EFTX-D1) | H358 | G12C | ~60% reduction in growth at day 7 | [7] | |
| KRAS siRNA (EFTX-D1) | H441 | G12V | ~50% reduction in growth at day 7 | [7] | |
| KRAS CRISPR Knockdown | A549 & H1975 | G12S & T790M/delE746-A750 | 32.8-47.3% dead cells | [8] | |
| KRAS CRISPR Knockout | Pancreatic Cancer Cells | G12D | No significant effect on in vitro proliferation | [9] |
Table 2: Impact of Pan-KRAS Inhibitors and Genetic KRAS Suppression on Downstream Signaling
| Method | Compound/Technique | Cell Line | Effect on Downstream Signaling | Reference |
| Chemical Inhibition | BAY-293 | K-562 | Efficiently inhibits pERK levels | [2][4] |
| BAY-293 | PANC-1 (PDAC) | Inhibited ERK phosphorylation; rebound observed at later time points | [5] | |
| Genetic Inhibition | KRAS siRNA (Seq #2 + #3) | A549 | Marked reductions in pERK and pMEK | [6] |
| KRAS siRNA (EFTX-D1) | H358, H441, A549 | Robust reduction in phosphorylated ERK | [7] | |
| KRAS shRNA | KRAS-mutant NSCLC | Reduced phosphorylation of MEK, ERK, Akt, STAT3, and EGFR | [10] | |
| DUSP6 siRNA (indirect KRAS pathway activation) | EGFR/KRAS mutant LUAD | ~1.5 fold increase in p-ERK at 24h, followed by decreased viability | [11] |
Experimental Protocols
Detailed methodologies for the key genetic validation experiments are provided below.
siRNA-Mediated Knockdown of KRAS
This protocol describes the transient knockdown of KRAS expression using small interfering RNA (siRNA).
Materials:
-
KRAS-specific siRNA and non-targeting control (NC) siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cancer cell line of interest
-
Cell culture reagents and supplies
-
Reagents for downstream analysis (e.g., cell viability assay kits, antibodies for Western blotting)
Procedure:
-
Cell Seeding: 18-24 hours prior to transfection, seed cells in a multi-well plate to achieve 30-50% confluency at the time of transfection.[12]
-
siRNA Preparation: On the day of transfection, dilute KRAS siRNA and NC siRNA in Opti-MEM™ medium. In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow the formation of siRNA-lipid complexes.[12]
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours, depending on the experimental endpoint.
-
Validation of Knockdown: Assess KRAS mRNA or protein knockdown by RT-qPCR or Western blotting, respectively.
-
Phenotypic Analysis: Perform functional assays such as cell viability (e.g., MTT or CellTiter-Glo assay), apoptosis assays, or analysis of downstream signaling pathways.[6][13]
CRISPR/Cas9-Mediated Knockout of KRAS
This protocol outlines the generation of a stable KRAS knockout cell line using the CRISPR/Cas9 system.
Materials:
-
sgRNA expression vector targeting KRAS
-
Cas9 nuclease expression vector (or a cell line stably expressing Cas9)
-
Transfection reagent or viral transduction system
-
Puromycin or other selection agent (if using a vector with a resistance marker)
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Reagents for genomic DNA extraction, PCR, and sequencing
-
Antibodies for Western blotting to confirm protein knockout
Procedure:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting a critical exon of the KRAS gene into an appropriate expression vector.
-
Transfection/Transduction: Introduce the sgRNA and Cas9 expression vectors into the target cells.
-
Selection: If applicable, select for transfected/transduced cells using the appropriate selection agent.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.[14]
-
Expansion of Clones: Expand the single-cell clones.
-
Genotyping: Extract genomic DNA from the expanded clones and perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the KRAS gene.
-
Validation of Knockout: Confirm the absence of KRAS protein expression in the identified knockout clones by Western blotting.[9]
-
Phenotypic Characterization: Analyze the phenotype of the knockout cells, including effects on cell proliferation, survival, and signaling.
Genome-Wide CRISPR Screen to Identify Synthetic Lethal Partners of KRAS Inhibition
This workflow describes a pooled, genome-wide CRISPR/Cas9 screen to identify genes whose knockout sensitizes cancer cells to a KRAS inhibitor.
Materials:
-
GeCKO (Genome-scale CRISPR Knockout) library
-
Lentiviral packaging plasmids
-
HEK293T cells for lentivirus production
-
Cas9-expressing cancer cell line of interest
-
KRAS inhibitor (e.g., this compound or a proxy)
-
Polybrene
-
Puromycin
-
Reagents for genomic DNA extraction, PCR, and next-generation sequencing (NGS)
Procedure:
-
Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells.
-
Transduction: Transduce the Cas9-expressing cancer cells with the lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.
-
Puromycin Selection: Select for transduced cells using puromycin.
-
Cell Population Splitting: Split the cell population into two groups: one treated with DMSO (vehicle control) and the other with the KRAS inhibitor at a predetermined concentration (e.g., IC20 or IC50).
-
Cell Culture and Harvesting: Culture the cells for a sufficient period to allow for the dropout of cells with sgRNAs targeting essential genes or enrichment of cells with sgRNAs targeting genes that confer resistance. Harvest the cells.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA, amplify the sgRNA-containing regions by PCR, and perform NGS to determine the representation of each sgRNA in the control and treated populations.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are depleted (indicating synthetic lethality) or enriched (indicating resistance) in the inhibitor-treated population compared to the control.
Mandatory Visualizations
References
- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 4. BAY-293 is a Selective KRas-SOS1 Inhibitor for RAS-Driven Tumors Treatment | MedChemExpress [medchemexpress.eu]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Silencing of Oncogenic KRAS by Mutant-Selective Small Interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hyperactivation of ERK by multiple mechanisms is toxic to RTK-RAS mutation-driven lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. Development of siRNA payloads to target KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Construct a CRISPR Knockout (KO) Cell Line | Ubigene [ubigene.us]
Pan-KRAS-IN-2 as a Positive Control for KRAS Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the KRAS oncogene, a pivotal driver in numerous cancers, has been a long-standing challenge in cancer therapy. The recent emergence of pan-KRAS inhibitors, compounds designed to target multiple KRAS mutants, offers a promising therapeutic strategy. Among these, pan-KRAS-IN-2 has demonstrated potent, low nanomolar inhibitory activity against wild-type KRAS and a range of common KRAS mutants, establishing it as a valuable positive control for in vitro and cellular assays aimed at identifying and characterizing new KRAS inhibitors.
This guide provides a comparative overview of this compound against other notable KRAS inhibitors, supported by experimental data. It also includes detailed protocols for key assays and visual representations of the KRAS signaling pathway and experimental workflows to aid researchers in their drug discovery efforts.
Comparative Performance of KRAS Inhibitors
The efficacy of this compound and other inhibitors is commonly assessed through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the available IC50 data for this compound and a selection of other pan- and mutant-specific KRAS inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Target | Assay Type | Cell Line/System | IC50 | Reference |
| This compound | pan-KRAS (WT, G12D, G12C, G12V, G12S, G12A, Q61H) | Not Specified | Not Specified | ≤ 10 nM | [1][2] |
| KRAS G13D | Not Specified | Not Specified | > 10 µM | [1][2] | |
| BI-2852 | KRAS G12D | Isothermal Titration Calorimetry (ITC) | Recombinant Protein | KD = 740 nM | [3][4] |
| GTP-KRASG12D::SOS1 interaction | AlphaScreen | Recombinant Proteins | 490 nM | [4][5] | |
| pERK inhibition | Cellular Assay | NCI-H358 | 5.8 µM | [3][5] | |
| Cell Proliferation | Cell Viability Assay | NCI-H358 | 6.7 µM | [3] | |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical Assay | Recombinant Proteins | 21 nM | [6][7][8] |
| Cell Proliferation | Cell Viability Assay | K-562, MOLM-13 | ~1 µM | [8] | |
| Cell Proliferation | Cell Viability Assay | NCI-H358, Calu-1 | ~3 µM | [8] | |
| ADT-007 | Cell Proliferation | Cell Viability Assay | HCT-116 (KRAS G13D) | 5 nM | [9] |
| Cell Proliferation | Cell Viability Assay | MIA PaCa-2 (KRAS G12C) | 2 nM | [9] | |
| Cell Proliferation | Cell Viability Assay | HT-29 (KRAS WT) | 493 nM | [9] | |
| Sotorasib (AMG510) | KRAS G12C | Cell Viability Assay | NCI-H358 | ~6 nM | [10] |
| KRAS G12C | Cell Viability Assay | MIA PaCa-2 | ~9 nM | [10] | |
| Adagrasib (MRTX849) | KRAS G12C | Cell Viability Assay (2D) | KRAS G12C mutant cell lines | 10 - 973 nM | [11][12] |
| KRAS G12C | Cell Viability Assay (3D) | KRAS G12C mutant cell lines | 0.2 - 1042 nM | [11][12] | |
| RMC-6236 | RAS(ON) Multi-selective | pERK inhibition | RAS-dependent cells | 0.4 - 3 nM | [13] |
| Cell Proliferation | Cell Viability Assay | RAS-dependent cells | 1 - 27 nM | [13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of KRAS inhibitors. Below are methodologies for key assays.
KRAS Nucleotide Exchange Assay
This biochemical assay measures the ability of a compound to inhibit the exchange of GDP for GTP, a critical step in KRAS activation.
Materials:
-
Recombinant KRAS protein (e.g., KRAS4b)
-
Fluorescently labeled GDP (e.g., BODIPY-GDP)
-
GTP solution
-
Guanine nucleotide exchange factor (GEF), e.g., SOS1 (optional, for stimulated exchange)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)
-
384-well microplate
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Protein Preparation: Thaw recombinant KRAS protein on ice. If necessary, perform a buffer exchange to a low-magnesium buffer to facilitate nucleotide exchange.[1]
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the assay buffer, fluorescently labeled GDP, and the test compound or vehicle.
-
Enzyme Addition: Add the recombinant KRAS protein to each well to initiate the binding of fluorescent GDP. Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow equilibrium.
-
Initiate Exchange: Add a solution of unlabeled GTP (and GEF, if used) to all wells to initiate nucleotide exchange.
-
Data Acquisition: Immediately begin monitoring the change in fluorescence over time using a plate reader. The displacement of the fluorescent GDP by unlabeled GTP will result in a decrease in fluorescence.
-
Data Analysis: Calculate the initial rate of nucleotide exchange for each compound concentration. Plot the rates against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This cell-based assay assesses the effect of KRAS inhibitors on the proliferation and survival of cancer cell lines harboring KRAS mutations.
Materials:
-
KRAS mutant cancer cell line (e.g., NCI-H358 for G12C, MIA PaCa-2 for G12C, HCT-116 for G13D)
-
Complete cell culture medium
-
Test compound (e.g., this compound) and vehicle control (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader (luminescence, absorbance, or fluorescence).
Procedure:
-
Cell Seeding: Seed the KRAS mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of viable cells against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for Downstream Signaling (pERK)
This assay measures the inhibition of KRAS downstream signaling by quantifying the phosphorylation of key effector proteins like ERK.
Materials:
-
KRAS mutant cancer cell line
-
Complete cell culture medium
-
Test compound (e.g., this compound) and vehicle control (DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound or vehicle for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for pERK, total ERK, and the loading control. Normalize the pERK signal to the total ERK and loading control signals to determine the relative inhibition of ERK phosphorylation.
Visualizing KRAS Inhibition
Diagrams illustrating the biological pathways and experimental processes can significantly enhance understanding.
References
- 1. frederick.cancer.gov [frederick.cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 10. aurorabiolabs.com [aurorabiolabs.com]
- 11. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 13. onclive.com [onclive.com]
Pan-KRAS Inhibitors: A Comparative Guide to Combination Therapies in Oncology Research
The landscape of cancer therapy is continually evolving, with a significant focus on targeting oncogenic drivers like the KRAS protein. The development of pan-KRAS inhibitors, molecules designed to target multiple KRAS mutations, represents a promising frontier in precision oncology. This guide provides a comparative overview of the preclinical performance of pan-KRAS inhibitors, with a specific focus on their efficacy in combination with other cancer therapies. The data presented herein is intended for researchers, scientists, and drug development professionals to inform preclinical research and guide the design of future studies.
Executive Summary
Pan-KRAS inhibitors are emerging as a critical therapeutic strategy to target a broad range of KRAS-mutant cancers. Preclinical evidence strongly suggests that the efficacy of these inhibitors is significantly enhanced when used in combination with other treatment modalities, including immunotherapy, other targeted therapies, and chemotherapy. These combinations have been shown to overcome intrinsic and acquired resistance, induce durable tumor regression, and improve survival in various cancer models. This guide summarizes key preclinical findings for prominent pan-KRAS inhibitors and their combinations, providing a framework for comparative analysis.
Performance of Pan-KRAS Inhibitors in Preclinical Combination Therapies
The following tables summarize the available quantitative data from preclinical studies investigating pan-KRAS inhibitors in combination with other cancer therapies. It is important to note that while many studies report synergistic effects, detailed quantitative data such as synergy scores and comprehensive in vivo efficacy data are not always publicly available in a standardized format.
Table 1: In Vitro Performance of Pan-KRAS Inhibitor Combinations
| Pan-KRAS Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | Key In Vitro Findings | Synergy Reported |
| pan-KRAS-IN-2 | Not specified in available results | Pancreatic, Colorectal | Not specified | IC50 ≤ 10 nM for KRAS WT and mutants (G12D, G12C, G12V, G12S, G12A, Q61H) | Not specified |
| BI-2493 | Not specified in available results | Pancreatic | Multiple models | Effectively suppressed tumor growth in vitro. | Not specified |
| BAY-293 (SOS1 Inhibitor) | Trametinib (MEK Inhibitor) | Pancreatic | BxPC3, AsPC-1 | Synergistic cytotoxic effects. | Yes |
| BAY-293 (SOS1 Inhibitor) | Flavopiridol (pan-CDK Inhibitor) | Pancreatic | MIA PaCa-2, AsPC-1 | Synergistic cytotoxic effects. | Yes |
| MRTX1133 (KRAS G12D) | Afatinib (pan-ERBB Inhibitor) | Pancreatic Ductal Adenocarcinoma (PDAC) | SUIT2, ASPC1, KPC organoids | Potent synergy, overcoming acquired resistance to MRTX1133.[1] | Yes |
Table 2: In Vivo Performance of Pan-KRAS Inhibitor Combinations
| Pan-KRAS Inhibitor | Combination Agent | Cancer Model | Key In Vivo Findings |
| BI-2493 | Immunotherapy | Pancreatic Cancer (immune-compromised models) | Remodeled the tumor microenvironment, increasing intratumoral immune cells and decreasing myeloid cells, leading to a better immunotherapy response. |
| Daraxonrasib (RMC-6236) | Anti-PD-1 Immunotherapy | Pancreatic Ductal Adenocarcinoma (PDAC) (syngeneic, anti-PD-1 resistant) | Sensitized tumors to anti-PD-1, achieving 7 out of 10 complete responses.[2] |
| Daraxonrasib (RMC-6236) | Gemcitabine + nab-paclitaxel (Chemotherapy) | Pancreatic Ductal Adenocarcinoma (PDAC) (xenograft) | Improved depth and/or durability of response compared to single agents. |
| MRTX1133 (KRAS G12D) | Afatinib (pan-ERBB Inhibitor) | Pancreatic Ductal Adenocarcinoma (PDAC) (orthotopic mouse models) | Led to tumor regression and longer survival.[1] |
| MRTX1133 (KRAS G12D) | Immune Checkpoint Inhibitors | Pancreatic Cancer (preclinical models) | Led to durable tumor elimination and significantly improved survival outcomes.[3][4] |
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Points of Therapeutic Intervention
The diagram below illustrates the canonical KRAS signaling pathway and highlights the points of intervention for pan-KRAS inhibitors and combination therapies. Pan-KRAS inhibitors block the central KRAS node, while combination agents can target upstream activators (e.g., EGFR), downstream effectors (e.g., MEK), or parallel survival pathways.
Caption: Simplified KRAS signaling pathway with intervention points.
Experimental Workflow for Assessing Combination Synergy
The following diagram outlines a typical preclinical workflow for evaluating the synergistic effects of a pan-KRAS inhibitor in combination with another therapeutic agent.
Caption: Preclinical workflow for combination therapy assessment.
Detailed Methodologies for Key Experiments
Cell Viability and Synergy Analysis
1. Cell Lines and Culture:
-
KRAS-mutant cancer cell lines (e.g., MIA PaCa-2 [KRAS G12C], AsPC-1 [KRAS G12D]) and KRAS wild-type cell lines (e.g., BxPC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
2. Single-Agent Dose-Response Assays:
-
Cells are seeded in 96-well plates and treated with serial dilutions of the pan-KRAS inhibitor or the combination agent for 72 hours.
-
Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.[1]
-
IC50 values are calculated using non-linear regression analysis.
3. Combination Matrix (Checkerboard) Assay:
-
Cells are treated with a matrix of concentrations of the pan-KRAS inhibitor and the combination agent.
-
Cell viability is measured after 72 hours.
4. Synergy Calculation:
-
Synergy scores are calculated from the combination matrix data using models such as the Bliss independence model, Loewe additivity model, or the Highest Single Agent (HSA) model.[1] A Bliss score greater than 10 is often considered synergistic.
In Vivo Tumor Models
1. Xenograft and Syngeneic Models:
-
Xenograft Models: Human cancer cell lines are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice).
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background, which is crucial for studying the effects of immunotherapy combinations.
2. Treatment Administration:
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
The pan-KRAS inhibitor and combination agent are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
3. Efficacy Endpoints:
-
Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight is monitored as an indicator of toxicity.
-
Key efficacy metrics include Tumor Growth Inhibition (TGI), tumor regression, and overall survival.
Mechanistic Studies
1. Western Blot Analysis:
-
Protein lysates from treated cells or tumors are subjected to SDS-PAGE and transferred to a membrane.
-
Membranes are probed with antibodies against key proteins in the KRAS signaling pathway (e.g., p-ERK, p-AKT, total ERK, total AKT) to assess pathway inhibition.[1]
2. Flow Cytometry:
-
For immunotherapy combinations, tumors can be dissociated into single-cell suspensions.
-
Cells are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, F4/80, Gr-1) to analyze the composition of the tumor immune microenvironment.
Conclusion and Future Directions
The preclinical data strongly support the continued investigation of pan-KRAS inhibitors in combination with other anti-cancer agents. The synergistic effects observed with immunotherapy, targeted therapy, and chemotherapy highlight the potential to enhance therapeutic efficacy and overcome resistance. For researchers and drug developers, the key will be to identify the most effective and tolerable combination strategies for specific cancer types and KRAS mutation profiles. Future preclinical studies should focus on generating comprehensive quantitative data, including synergy scores and detailed in vivo efficacy data, to facilitate robust cross-study comparisons. Furthermore, a deeper understanding of the molecular mechanisms underlying the observed synergies will be crucial for the rational design of clinical trials and the ultimate translation of these promising combination therapies to the clinic.
References
- 1. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRASG 12C ‐inhibitor‐based combination therapies for pancreatic cancer: insights from drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - ecancer [ecancer.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for pan-KRAS-IN-2
For researchers and scientists utilizing the potent pan-KRAS inhibitor, pan-KRAS-IN-2, ensuring its safe and compliant disposal is a critical component of laboratory management and environmental responsibility. Given the biological activity of this small molecule, adherence to strict disposal protocols is essential to prevent unintended environmental release and ensure personnel safety. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound and associated waste materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always handle this compound and its waste products while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Key Safety Considerations:
| Precaution | Rationale |
| Consult Institutional EHS Guidelines | Ensures compliance with local, state, and federal regulations for hazardous chemical waste disposal. |
| Wear Appropriate PPE | Minimizes personal exposure to a potent, biologically active compound through skin contact, inhalation, or eye contact. |
| Avoid Sewer Disposal | Prevents the introduction of a potent inhibitor into aquatic ecosystems, which could have unknown and detrimental environmental effects. |
| Segregate Waste Streams | Ensures that this compound waste is not mixed with non-hazardous or incompatible waste, facilitating proper final disposal. |
| Clearly Label All Waste Containers | Provides clear identification of the hazardous contents for all personnel and waste management contractors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to segregate and contain all forms of waste generated during its use.
1. Unused or Expired this compound (Pure Compound):
-
Do not attempt to neutralize the compound in the lab.
-
Keep the compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the material to a new, compatible, and sealable container. Label the new container with "Hazardous Waste: this compound".
-
Store in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Arrange for pickup and disposal by your institution's certified hazardous waste contractor. Incineration is the preferred method of destruction for potent pharmaceutical compounds.
2. Contaminated Solid Waste:
-
This category includes items such as gloves, pipette tips, vials, and absorbent paper that have come into direct contact with this compound.
-
Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Label the container clearly as "Hazardous Chemical Waste: this compound Contaminated Solids".
-
Once the container is full, seal it securely and move it to the designated hazardous waste accumulation area for collection.
3. Contaminated Liquid Waste:
-
This includes solvents (e.g., DMSO), cell culture media, and buffer solutions containing this compound.
-
Collect all contaminated liquid waste in a dedicated, shatter-resistant, and leak-proof container. Ensure the container material is compatible with the solvents used.
-
Label the container with "Hazardous Chemical Waste: this compound in [list solvents, e.g., DMSO, Ethanol]". Include the estimated concentration of the inhibitor.
-
Keep the container tightly sealed when not in use and store it in secondary containment to prevent spills.
-
Arrange for disposal through your institution's hazardous waste program.
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the logical workflow for handling and disposing of waste generated from experiments involving this compound.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment, thereby fostering a culture of safety and responsibility in scientific research.
Safeguarding Your Research: A Comprehensive Guide to Handling Pan-KRAS-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, targeted compounds like pan-KRAS-IN-2. This guide provides essential safety and logistical information for the proper handling, use, and disposal of this pan-KRAS inhibitor, a critical tool in the study of KRAS-mediated cancers.[1] By adhering to these protocols, you can minimize risk and maintain a safe research environment.
Immediate Safety and Handling Protocols
Given that this compound is a potent cytotoxic agent, stringent safety measures are necessary to prevent exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on guidelines for handling hazardous and cytotoxic compounds and data from similar KRAS inhibitors.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against exposure. The following table summarizes the required PPE for handling this compound in solid and solution forms.
| Task | PPE Component | Specification | Rationale |
| Handling Solid Compound (Weighing, Reconstituting) | Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the potent compound. |
| Gown | Disposable, solid-front, back-closure gown. | Protects against spills and contamination of personal clothing. | |
| Eye Protection | Safety glasses with side shields or goggles. | Prevents eye contact with airborne particles. | |
| Respiratory Protection | NIOSH-approved N95 or higher respirator. | Minimizes inhalation of the powdered compound. | |
| Handling Solutions (Cell Culture, Assays) | Gloves | Chemotherapy-rated nitrile gloves (single pair sufficient if no splashing risk). | Protects skin from the dissolved compound. |
| Gown | Disposable laboratory coat. | Provides a barrier against minor spills and splashes. | |
| Eye Protection | Safety glasses with side shields. | Protects eyes from splashes. | |
| Work Environment | Certified Class II Biological Safety Cabinet (BSC) or chemical fume hood. | Provides a contained workspace to prevent aerosol generation and exposure. |
Engineering Controls and Work Practices
-
All work with solid this compound and initial dilutions should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation risk.
-
Use a designated and clearly labeled area for handling this compound to prevent cross-contamination.
-
Avoid creating aerosols. When dissolving the compound, add the solvent slowly and cap the vial securely before mixing.
-
After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface decontaminant).
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Experimental Workflow and Disposal Plan
A structured workflow is essential for both experimental success and safety. The following diagram illustrates a typical workflow for a cell-based assay using this compound, from receiving the compound to the final disposal of waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, gowns) must be disposed of in a designated, clearly labeled cytotoxic solid waste container.
-
Liquid Waste: All liquid waste containing this compound (e.g., cell culture media, unused stock solutions) should be collected in a designated, sealed, and labeled cytotoxic liquid waste container. Do not pour this waste down the drain.
-
Sharps Waste: Any contaminated sharps (e.g., needles, serological pipettes) must be disposed of in a designated sharps container for cytotoxic waste.
All cytotoxic waste containers must be handled and disposed of according to your institution's and local regulations for hazardous chemical waste.
Key Experimental Protocol: Western Blot for Downstream KRAS Signaling
To assess the efficacy of this compound, a common experiment is to measure the phosphorylation of downstream effectors in the KRAS signaling pathway, such as ERK.
-
Cell Culture and Treatment: Plate KRAS-mutant cancer cells (e.g., PANC-1) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK and the loading control. A reduction in the p-ERK/total ERK ratio in this compound-treated cells compared to the control indicates inhibition of the KRAS signaling pathway.[2]
KRAS Signaling Pathway
This compound functions by inhibiting the activity of both wild-type and mutant forms of KRAS. This prevents the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The following diagram illustrates the central role of KRAS in these pathways.
By understanding and implementing these safety and handling procedures, researchers can confidently and safely utilize this compound to advance our understanding of KRAS-driven cancers and contribute to the development of new therapeutic strategies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
